AMG's mechanism is multifaceted, beginning with its activation and extending to a protective function.
This compound's metabolic activation and dual mechanism of action.
The proposed mechanism is supported by various experimental studies, which also highlight AMG's comparative safety.
Table 1: Gastroprotective and Antioxidant Effects of AMG in an Ethanol-Induced Mouse Model [1]
| Parameter Measured | Findings (vs. Model Group) | Interpretation |
|---|---|---|
| Macroscopic Lesion Score | Significant, dose-dependent reduction (P < 0.05 at 75, 150 mg/kg; P < 0.01 at 300 mg/kg) | AMG directly protects against ethanol-induced gastric damage. |
| Nitric Oxide (NO) Content | Significantly increased (P < 0.05 at 75, 150 mg/kg; P < 0.01 at 300 mg/kg) | Confirms the mechanism of NO release in gastroprotection. |
| Malondialdehyde (MDA) | Significantly decreased at 150 & 300 mg/kg | Indicates a reduction in lipid peroxidation and oxidative stress. |
| Superoxide Dismutase (SOD) | Significantly increased at 150 & 300 mg/kg | Enhances the body's intrinsic antioxidant defense capacity. |
Table 2: Comparison of GI Safety Profile in a Clinical Study on Rheumatoid Arthritis Patients [2]
| Drug Regimen | Patient Population | Key Finding on GI Safety |
|---|---|---|
| Amtolmetin guacyl (1200 mg/day) | Patients with Rheumatoid Arthritis | GI safety profile was not significantly different from the selective COX-2 inhibitor celecoxib (200 mg/day). |
| Celecoxib (200 mg/day) | (Same as above) | Considered a benchmark for GI safety among NSAIDs. |
For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.
Protocol 1: Investigating Gastroprotective Efficacy and Mechanism [1] This protocol assesses AMG's protective effects and explores the role of NO and oxidative stress.
Protocol 2: Evaluating Repeated-Dose GI Tolerability [1] This protocol tests whether AMG itself causes damage with repeated use.
The unique dual mechanism of this compound translates into direct clinical benefits.
Amtolmetin guacil is used for the management of the following conditions [1] [2] [3]:
| Condition | Notes |
|---|---|
| Rheumatoid Arthritis | Treatment of chronic inflammation and pain. |
| Osteoarthritis | Particularly studied for knee osteoarthritis [4]. |
| Juvenile Rheumatoid Arthritis | Use in juvenile forms of the disease [2] [3]. |
| Post-operative Pain | Management of pain following surgical procedures [5]. |
This compound's mechanism involves classic NSAID action plus unique gastroprotective effects, as illustrated in the following experimental pathway:
This compound mechanism: anti-inflammatory and gastroprotective pathways
The metabolism and excretion of this compound are summarized below [2] [7]:
| Parameter | Profile |
|---|---|
| Absorption | Almost completely absorbed after oral administration; concentrates in the gastric wall, peaking ~2 hours post-administration. |
| Metabolism | Hydrolyzed to active metabolites: Tolmetin (primary NSAID), MED5, and Guiacol (source of vanillic moiety). |
| Elimination | Mostly complete within 24 hours. |
| Route of Elimination | Primarily renal (~77% as glucuronides); ~7.5% fecal. |
| Duration of Action | Permanent anti-inflammatory action can continue for up to 72 hours after a single administration. |
This compound represents an NSAID designed to mitigate a major treatment-limiting side effect. Its dual mechanism combining cyclooxygenase inhibition with a capsaicin receptor-mediated gastroprotective pathway is particularly notable.
Amtolmetin guacil (AMG) is a non-acidic prodrug of the active compound, tolmetin (TMT) [1] [2] [3]. Its metabolism varies considerably between rats and humans, which is crucial for translating preclinical findings to human effects.
The diagram below illustrates the complex and species-specific metabolic pathways of AMG.
AMG metabolism differs significantly between species. In rats, AMG converts to active TMT, whereas in humans, it primarily forms MED5 and its ester without yielding intact TMT.
The table below summarizes the available quantitative and qualitative data on AMG.
| Aspect | Details |
|---|---|
| Administration | Oral [2] [3] |
| Absorption | Well absorbed; highest concentration in the gastric wall at ~2 hours [2] [3]. |
| Key Metabolites | MED5, MED5 Methyl Ester (in humans), Tolmetin (TMT, the active drug), Guaiacol [4] [2] [3]. |
| Elimination | Mostly complete within 24 hours [2] [3]. |
| Excretion | Primarily urine (~77% as glucuronides); feces (~7.5%) [2] [3]. |
| In Vivo Finding | In humans, plasma levels of intact AMG are undetectable; levels of active TMT are low [4] [5]. |
The following outlines the methodology used in the pivotal species difference study [4] [5] [6].
The unique metabolism of AMG is linked to its clinical profile.
The search results highlight several areas where information is missing or outdated, and where further investigation is needed.
Amtolmetin guacil (AMG) is a non-acidic prodrug of the non-steroidal anti-inflammatory drug (NSAID) tolmetin sodium, specifically designed to overcome the gastrointestinal limitations associated with traditional NSAIDs. As a prodrug, AMG itself is pharmacologically inactive and requires metabolic conversion to release its active moiety, tolmetin (TMT). This strategic prodrug approach was developed to maintain the therapeutic efficacy of tolmetin while significantly reducing its characteristic gastrointestinal toxicity, a common challenge with many NSAIDs that significantly limits their clinical utility [1] [2].
The molecular structure of AMG incorporates a vanillic moiety (guacil component) that enables unique pharmacological properties beyond simple prodrug functionality. This structural feature contributes to AMG's distinctive gastroprotective effects through mechanisms that involve capsaicin receptor stimulation and nitric oxide release, setting it apart from conventional NSAID prodrug strategies that focus solely on reducing direct mucosal irritation [3]. AMG has demonstrated comparable anti-inflammatory, analgesic, and antipyretic properties to tolmetin in therapeutic settings, with the significant advantage of enhanced gastric tolerability, making it particularly suitable for patients requiring long-term NSAID therapy who are at risk for gastrointestinal complications [1] [4].
The metabolic conversion of this compound follows distinct pathways that demonstrate significant species-specific differences, particularly between rats and humans, which has important implications for preclinical to clinical translation. These differential pathways were systematically characterized through both in vitro studies using plasma and liver microsomes and in vivo pharmacokinetic investigations [2] [5].
Table: Species Differences in AMG Metabolism
| Metabolic Aspect | Rat Model | Human Model |
|---|---|---|
| Primary Plasma Metabolites | MED5 (predominant) and Tolmetin | MED5 and MED5 methyl ester |
| Tolmetin Detection | Significant levels detected | Low or negligible levels detected |
| Plasma Stability | Stable in acidified plasma only | Stable in acidified plasma only |
| Liver Microsome Metabolism | Converts to MED5 and Tolmetin | Rapidly converts to MED5 and MED5 methyl ester |
| In Vivo Conversion | AMG effectively converts to active Tolmetin | Limited conversion to Tolmetin |
In rats, AMG undergoes biotransformation to yield both MED5 (the glycine conjugate of tolmetin) and significant quantities of the active drug tolmetin. This metabolic pattern results in similar pharmacokinetic parameters for tolmetin whether AMG or tolmetin itself is administered. Conversely, in humans, AMG follows an alternative pathway that rapidly converts it to MED5 and MED5 methyl ester without yielding substantial levels of intact tolmetin. This fundamental species difference in metabolic disposition underscores the importance of careful interpretation when extrapolating preclinical data to human therapeutic applications [2] [5].
The metabolic conversion pathways of AMG show significant species differences between humans and rats
The metabolic diagram illustrates the divergent pathways that AMG follows in different species. In humans, the primary route involves conversion to MED5 and MED5 methyl ester without substantial formation of tolmetin, whereas in rats, the pathway yields both MED5 and significant amounts of the therapeutically active tolmetin. These differences likely arise from variations in esterase activity and other metabolic enzymes between species. The ultimate fate of these metabolites involves further biotransformation to inactive compounds that are primarily eliminated through renal excretion, with approximately 77% of administered dose recovered in urine as glucuronide conjugates and 7.5% in feces [1] [2].
Table: Quantitative Parameters of AMG and Metabolites
| Parameter | Findings/Value | Experimental Context |
|---|---|---|
| AMG Plasma Concentration | Not detectable | Human clinical studies |
| Tolmetin LLoQ | 20 ng/mL | LC-ESI-MS/MS method validation |
| Linearity Range | 20-2000 ng/mL | For both TMT and MED5 |
| Analytical Precision | 3.27-8.85% (intra-day & inter-day) | For TMT and MED5 quantification |
| Elimination | 77% urine, 7.5% feces | Primarily as glucuronide conjugates |
| Anti-inflammatory Duration | Up to 72 hours | Single administration in animal models |
| Gastric Mucosa Concentration | Peak at 2 hours post-administration | Animal tissue distribution studies |
The pharmacokinetic data demonstrate that AMG exhibits favorable absorption with specific tissue distribution patterns that contribute to its therapeutic effects. The drug concentrates significantly in the gastric wall, reaching peak concentrations approximately 2 hours after administration, which correlates temporally with its gastroprotective actions. Despite this efficient absorption, AMG itself remains undetectable in plasma, indicating rapid and extensive metabolism following absorption. The elimination profile shows complete clearance within 24 hours, predominantly through renal excretion of conjugated metabolites, with a smaller fraction eliminated fecally [1] [6].
The analytical method validation data confirm the reliability of LC-ESI-MS/MS techniques for quantifying tolmetin and MED5 in biological matrices, with excellent sensitivity and precision profiles suitable for rigorous pharmacokinetic studies. The demonstrated linearity range of 20-2000 ng/mL covers the expected therapeutic concentrations, while the low intra-day and inter-day precision values (ranging from 3.27% to 8.85% for both analytes) establish the method's robustness for clinical application [6].
A highly sensitive and validated liquid chromatography coupled to tandem mass spectrometry (LC-ESI-MS/MS) method has been developed for the simultaneous quantification of tolmetin and its metabolite MED5 in human plasma. This method provides the analytical foundation for rigorous pharmacokinetic studies of AMG metabolism and has been validated according to FDA guidelines for bioanalytical methods [6].
Sample Preparation Protocol:
Chromatographic Conditions:
Mass Spectrometric Detection:
Method Validation Parameters:
This validated protocol has been successfully applied to clinical pharmacokinetic studies, demonstrating its utility for reliable quantification of AMG metabolites in biological samples and providing crucial data for understanding the complex metabolism of this prodrug [6].
This compound exhibits a dual mechanism of action that encompasses both classical NSAID effects and unique gastroprotective properties. The therapeutic benefits arise from the combined activity of its metabolic products and the intrinsic properties of the parent molecule itself [1] [3].
Anti-inflammatory Mechanism:
Gastroprotective Mechanism:
The gastroprotective properties of AMG have been demonstrated in various experimental models. Studies show that AMG significantly reduces gastric acid secretion stimulated by various agonists and up-regulates gastric bicarbonate production, creating a more favorable environment for mucosal integrity. Additionally, pretreatment with AMG shows significant reduction of indomethacin-induced gastric damage in animal models, confirming its protective effects against NSAID-induced injury [3].
Dual mechanism of AMG showing anti-inflammatory and gastroprotective pathways
The mechanism diagram illustrates how AMG provides both therapeutic efficacy through prostaglandin inhibition and gastrointestinal protection through novel mechanisms involving capsaicin receptors and nitric oxide. This dual activity represents a significant advancement over conventional NSAIDs, which typically produce therapeutic effects at the expense of gastrointestinal integrity. The unique attribute of AMG to provide gastrointestinal protection while maintaining anti-inflammatory efficacy addresses a fundamental limitation of traditional NSAID therapy [4] [3].
The complex metabolism and mechanism of action of this compound represent a significant innovation in NSAID pharmacology, particularly through its unique gastroprotective properties that address a major clinical limitation of conventional NSAIDs. The species-dependent metabolic pathways elucidated in preclinical and clinical studies highlight the importance of careful interpretation when extrapolating animal data to human therapeutic applications. The demonstrated efficacy and safety profile of AMG, coupled with its dual mechanism of action, positions it as a valuable therapeutic option for patients requiring long-term anti-inflammatory therapy, particularly those with risk factors for gastrointestinal complications.
The gastroprotective effect of Amtolmetin Guacil is primarily attributed to its ability to induce nitric oxide synthase (NOS) activity, leading to increased local NO production in the gastric mucosa. This is not a property of its active metabolite (tolmetin) or other breakdown products, but of the parent AMG molecule itself [1].
The following diagram illustrates the sequential mechanism of Amtolmetin Guacyl's action in the stomach, highlighting the critical time-dependent process for gastroprotection.
> The gastroprotective effect of Amtolmetin Guacyl requires the presence of the unmetabolized drug in the stomach for approximately 4 hours to maximally induce the NOS2 enzyme and subsequent nitric oxide release.
Key experimental findings that elucidate the NO mechanism and related methodologies are summarized below.
The table below consolidates data from mouse studies measuring the effect of AMG on key biomarkers related to oxidative stress and nitric oxide pathways [3].
| AMG Dose (mg/kg) | NO Content | NOS Activity | SOD Activity | MDA Content |
|---|---|---|---|---|
| 75 mg/kg | Significant Increase [3] | Significant Increase [3] | Information Not Provided | Information Not Provided |
| 150 mg/kg | Significant Increase [3] | Significant Increase [3] | Significant Increase [3] | Significant Decrease [3] |
| 300 mg/kg | Significant Increase [3] | Significant Increase [3] | Significant Increase [3] | Significant Decrease [3] |
The interplay between the anti-inflammatory and gastroprotective pathways of this compound can be visualized as follows:
> this compound acts through two parallel pathways: systemic conversion to tolmetin for anti-inflammatory effects, and a local gastric action that triggers nitric oxide release for cytoprotection.
The unique mechanism of this compound offers a significant clinical advantage: dissociating the therapeutic action (anti-inflammatory, analgesic) from a major side effect (gastrointestinal toxicity). The NO-release mechanism actively protects the GI mucosa, counteracting the harmful effects of prostaglandin depletion caused by COX-1 inhibition [1] [2].
For researchers, this highlights a validated approach for designing safer NSAIDs. The success of AMG suggests that targeting additional protective pathways, like NO release, is a viable strategy beyond developing selective COX-2 inhibitors alone.
Amtolmetin guacil (MED15) represents a innovative approach in non-steroidal anti-inflammatory drug (NSAID) design by incorporating gastroprotective properties directly into its molecular structure. As a non-acidic prodrug of tolmetin, this compound undergoes significant hepatic metabolism to release its active components while possessing unique pharmacological activities attributable to its structural design. The molecule features a vanillic moiety (2-methoxyphenyl ester) in its structure, which confers the ability to interact with capsaicin receptors (TRPV1) throughout the gastrointestinal tract [1] [2]. This strategic molecular design addresses one of the most significant limitations of conventional NSAIDs—their gastrointestinal toxicity—while maintaining potent anti-inflammatory, analgesic, and antipyretic effects comparable to traditional NSAIDs [3] [4].
The molecular structure of this compound (chemical formula: C₂₄H₂₄N₂O₅, molar mass: 420.465 g·mol⁻¹) can be conceptually divided into three key regions: the tolmetin-derived component responsible for cyclooxygenase inhibition, the glycine amidation site that reduces acidity, and the vanillic ester moiety that enables TRPV1 receptor interaction [1] [2]. This sophisticated design allows the molecule to remain inert until after absorption, when hepatic esterases hydrolyze it to release active tolmetin along with the guaiacol (2-methoxyphenol) and MED5 metabolites [1]. The presence of the intact vanillic moiety throughout the gastroenteric tract for extended periods following oral administration provides the structural basis for its unique gastroprotective effects [2].
This compound's molecular architecture represents a strategic prodrug design that optimizes both therapeutic efficacy and gastrointestinal safety. The compound is chemically described as (2-methoxyphenyl) 2-[ [2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino] acetate [1]. This structure incorporates several key components essential to its dual function as both an anti-inflammatory agent and gastroprotective compound. The vanillic moiety (2-methoxyphenyl ester) is structurally characterized by a phenolic ring with adjacent methoxy and hydroxy substituents, mirroring the key structural elements of capsaicin that are essential for TRPV1 receptor activation [2] [5].
Table 1: Metabolic Profile and Characteristics of this compound
| Parameter | Characteristics | Clinical/Pharmacological Significance |
|---|---|---|
| Chemical Nature | Non-acidic prodrug of tolmetin | Reduced direct mucosal irritation compared to acidic NSAIDs |
| Primary Metabolites | Tolmetin (active), MED5, Guaiacol | Tolmetin provides NSAID activity; Guaiacol may contribute to TRPV1 effects |
| Absorption Pattern | Rapid absorption with concentration in gastric wall | Peak gastric concentration at 2 hours post-administration |
| Elimination Profile | Complete within 24 hours | Primarily renal excretion (77%), fecal (7.5%) as glucuronides |
| Dosing Recommendation | On empty stomach | Optimizes bioavailability and gastroprotective effects |
Following oral administration, this compound demonstrates favorable pharmacokinetics characterized by rapid absorption and unique distribution patterns. Unlike conventional NSAIDs that directly irritate gastric mucosa, this compound is concentrated in the gastric wall, with peak levels achieved approximately 2 hours after administration [1]. This tissue-specific distribution is crucial for its local gastroprotective actions while maintaining systemic anti-inflammatory effects. The compound undergoes hepatic hydrolysis to release three primary metabolites: the active NSAID component tolmetin, along with MED5 and guiacol (2-methoxyphenol) [1]. The guaiacol metabolite retains the vanillic chemical structure necessary for TRPV1 receptor interaction, while the tolmetin component provides conventional NSAID activity through cyclooxygenase inhibition.
The elimination profile of this compound is characterized by complete clearance within 24 hours post-administration, with the majority (77%) excreted in urine as glucuronide conjugates and a smaller fraction (7.5%) eliminated fecally [1]. This efficient clearance reduces the potential for drug accumulation during repeated dosing. Interestingly, despite tolmetin's relatively short plasma half-life (approximately 1 hour), this compound demonstrates prolonged anti-inflammatory activity lasting up to 72 hours after a single administration [1], suggesting tissue-level retention or downstream modulation of inflammatory mediators that extends beyond simple pharmacokinetic considerations.
The therapeutic mechanism of this compound represents a significant advancement in NSAID pharmacology by integrating conventional anti-inflammatory actions with neuromodulatory gastroprotection. This dual activity stems from the molecule's unique capacity to simultaneously inhibit prostaglandin synthesis while activating the transient receptor potential vanilloid 1 (TRPV1) channel through its vanillic moiety [1] [2]. The TRPV1 receptor, often referred to as the capsaicin receptor, is a non-selective cation channel that functions as a molecular integrator of noxious stimuli, including heat, protons, and various chemical irritants [6] [5]. Activation of these receptors on sensory neurons in the gastrointestinal tract initiates protective neural reflexes that mitigate NSAID-induced damage.
The following diagram illustrates the key signaling pathway through which this compound provides gastroprotection:
This compound activates TRPV1 receptors, leading to CGRP-mediated gastroprotection.
The gastroprotective effects of this compound are mediated through a neural pathway that begins with TRPV1 activation on sensory nerve terminals in the gastrointestinal mucosa. This activation triggers the release of calcitonin gene-related peptide (CGRP), a potent vasodilatory neuropeptide that enhances mucosal blood flow and stimulates bicarbonate secretion [2]. The critical role of this pathway has been confirmed through receptor antagonist studies demonstrating that both the antisecretive and gastroprotective effects of this compound are abolished by pretreatment with capsazepine (a specific TRPV1 antagonist) or CGRP-(8-37) (a specific CGRP receptor antagonist) [2]. This mechanism represents a paradigm shift in NSAID design, as it directly counterbalances the prostaglandin deficiency caused by cyclooxygenase inhibition rather than merely attempting to reduce acid secretion.
In addition to its effects on the stomach, this compound demonstrates significant enteroprotective activity throughout the intestinal tract. The drug exhibits antispasmodic activity in the bowel against various agonists and promotes healing in experimental models of indomethacin-induced ileitis and acetic acid-induced colitis [7]. In comparative studies, this compound more effectively reduced intestinal wall myeloperoxidase content (a marker of neutrophil infiltration) and malondialdehyde levels (a marker of lipid peroxidation) than specialized intestinal anti-inflammatory drugs like 5-aminosalicylic acid and sulfasalazine [7]. Interestingly, unlike its gastric effects, the intestinal protection appears to be independent of nitric oxide production but still dependent on TRPV1 activation, as capsazepine pretreatment abolishes this protective effect [7].
This compound demonstrates a comprehensive pharmacological profile that encompasses anti-inflammatory, analgesic, antipyretic, antiplatelet, and gastroprotective activities. Quantitative assessments across multiple experimental models reveal that the compound achieves therapeutic efficacy comparable to traditional NSAIDs while exhibiting superior gastrointestinal safety parameters. In exudative and arthritic rat models, this compound demonstrated anti-inflammatory effects equivalent to reference NSAIDs, effectively reducing edema and inflammatory markers at therapeutic doses [3]. The drug's analgesic and antipyretic properties similarly match those of established agents, providing multimodal relief for inflammatory pain conditions.
Table 2: Quantitative Pharmacological Profile of this compound
| Pharmacological Activity | Experimental Model | Key Findings | Comparative Efficacy |
|---|---|---|---|
| Anti-inflammatory | Exudative rat model | Significant reduction in inflammatory exudate volume and mediators | Comparable to traditional NSAIDs |
| Anti-inflammatory | Arthritic rat model | Reduction in joint inflammation and arthritic scores | Comparable to traditional NSAIDs |
| Antiplatelet Effects | In vitro aggregation studies | Inhibition of thromboxane synthesis and platelet aggregation | Superior to acetylsalicylic acid and tolmetin in vitro |
| Gastroprotective | Indomethacin-induced gastric damage | Significant reduction in ulcer scores and incidence | Similar to misoprostol; superior to other NSAIDs |
| Enteroprotective | Indomethacin-induced ileitis | Reduced inflammation and improved healing | Superior to 5-ASA and sulfasalazine |
| Enteroprotective | Acetic acid-induced colitis | Reduced malondialdehyde levels | Superior to 5-aminosalicylic acid |
A particularly noteworthy aspect of this compound's pharmacology is its potent antiplatelet activity. The drug demonstrates high antiaggregatory activity comparable to acetylsalicylic acid when measured by inhibition of blood thromboxane synthesis [3]. In vitro evaluations revealed that this compound's antiaggregatory potency was decidedly superior to both acetylsalicylic acid and tolmetin [3]. This combination of anti-inflammatory, antiplatelet, and gastroprotective effects makes this compound particularly suitable for long-term therapy in chronic inflammatory conditions where patients face elevated risks of both gastrointestinal complications and thromboembolic events.
The duration of action of this compound extends significantly beyond what would be expected based on its plasma pharmacokinetics alone. While the compound is completely eliminated within 24 hours, its anti-inflammatory action persists for up to 72 hours following a single administration [1]. This prolonged effect suggests the drug may induce downstream modifications in inflammatory mediator production or cellular responses that outlast the presence of the drug itself. The combination of sustained activity with reduced gastrointestinal damage represents a significant clinical advantage for chronic inflammatory conditions requiring extended therapy.
The comprehensive evaluation of this compound's pharmacological profile employed well-established experimental models and methodological approaches to quantify its anti-inflammatory, gastroprotective, and antiplatelet properties. These standardized protocols enabled systematic comparison with reference compounds and mechanistic investigation of its unique activities. The experimental workflows followed in these investigations provide valuable templates for assessing similar compounds and can be adapted for the study of other gastroprotective NSAID derivatives.
The anti-inflammatory efficacy of this compound has been quantitatively evaluated using both exudative and arthritic rodent models that replicate key aspects of human inflammatory conditions. In the exudative rat model, inflammation is typically induced by subplantar injection of carrageenan or other phlogistic agents into the hind paw, with subsequent measurement of edema volume at regular intervals using plethysmometry [3]. Test compounds are administered prophylactically or therapeutically, with dose-response relationships established across multiple concentration ranges. The arthritic rat model employs injection of Freund's complete adjuvant to induce polyarthritis, with subsequent evaluation of joint inflammation, histopathological changes, and systemic inflammatory markers over extended periods (typically 14-28 days) [3]. In both models, this compound demonstrated dose-dependent anti-inflammatory effects comparable to traditional NSAIDs.
The gastroprotective properties of this compound have been systematically investigated using multiple established models of gastric damage. The indomethacin-induced gastric lesion model in rats represents a standard approach, wherein fasted animals receive indomethacin (20-40 mg/kg orally) either alone or following pretreatment with this compound [2]. After a predetermined period (typically 4-6 hours), animals are sacrificed, and gastric lesions are quantified using standardized scoring systems that consider number, length, and severity of hemorrhagic lesions. Additional models include ethanol-induced and stress-induced gastric damage to evaluate protection against different mucosal insults. To investigate the role of TRPV1 receptors in this compound's gastroprotection, studies typically employ selective receptor antagonists such as capsazepine (TRPV1 antagonist) and CGRP-(8-37) (CGRP receptor antagonist) administered prior to this compound [2]. The abolition of protective effects by these antagonists provides compelling evidence for the involvement of the TRPV1-CGRP pathway.
The antiplatelet effects of this compound have been assessed using both in vitro and ex vivo methodologies. In vitro evaluations typically involve platelet-rich plasma preparation from human or rodent blood, followed by induction of aggregation using standard agonists such as ADP, collagen, or arachidonic acid [3]. The extent of aggregation is measured using light transmission aggregometry, with percentage inhibition calculated relative to vehicle controls. Additional assessments measure thromboxane B2 production (the stable metabolite of thromboxane A2) using enzyme immunoassays or radioimmunoassays to quantify the drug's impact on this key proaggregatory pathway. These studies demonstrated that this compound possesses antiaggregatory activity decidedly superior to acetylsalicylic acid and tolmetin in vitro [3].
The unique pharmacological profile of this compound translates into distinct clinical advantages for patients requiring long-term NSAID therapy, particularly those with heightened susceptibility to gastrointestinal complications. Clinical and endoscopic comparative studies in patients with various osteoarticular diseases have demonstrated that this compound provides comparable anti-inflammatory efficacy to reference NSAIDs (including diclofenac, flurbiprofen, ibuprofen, indomethacin, and naproxen) while causing significantly less gastrotoxicity at endoscopic evaluation [4]. This improved gastrointestinal safety profile represents a significant clinical advancement, as gastrointestinal complications remain the most frequent treatment-limiting adverse effects of conventional NSAIDs.
The gastroprotective mechanism of this compound offers particular advantages for patients with pre-existing dyspeptic symptoms or those with histories of NSAID intolerance. In a study specifically evaluating knee osteoarthritis patients with dyspepsia, this compound proved both effective and well-tolerated [1]. The drug's capacity to simultaneously provide anti-inflammatory effects while actively protecting the gastrointestinal mucosa through TRPV1-mediated mechanisms creates a therapeutic profile ideally suited for elderly populations and other high-risk patients who frequently require chronic NSAID therapy but face elevated risks of adverse gastrointestinal events.
Beyond its gastric effects, this compound demonstrates promising enteroprotective properties that suggest potential applications in inflammatory bowel conditions. The drug's ability to reduce intestinal inflammation and promote healing in experimental models of ileitis and colitis [7], coupled with its favorable effects on intestinal motility through antispasmodic actions, indicates potential utility in conditions such as Crohn's disease and various forms of colitis [7]. Unlike conventional NSAIDs, which can exacerbate inflammatory bowel disease, this compound's TRPV1-mediated protective effects extend throughout the intestinal tract, offering a unique therapeutic option for patients with concurrent inflammatory arthritis and bowel inflammation.
The antiplatelet properties of this compound further expand its potential clinical utility, particularly in elderly patients with inflammatory conditions who simultaneously face elevated cardiovascular risks. The drug's capacity to inhibit thromboxane synthesis and platelet aggregation [3], combined with its gastrointestinal safety profile, suggests potential advantages in patients requiring both anti-inflammatory and anti-thrombotic therapy. This combination may reduce the need for additional antiplatelet medications in selected patient populations, potentially simplifying medication regimens and minimizing drug interactions.
This compound represents a significant evolution in NSAID design through the strategic incorporation of a vanillic moiety that enables dual functionality as both an anti-inflammatory agent and gastroprotective compound. The molecule's capacity to activate TRPV1 receptors in the gastrointestinal tract initiates protective neural reflexes that effectively counterbalance the adverse consequences of cyclooxygenase inhibition. This innovative approach addresses the fundamental limitation of conventional NSAIDs—their dose-dependent gastrointestinal toxicity—while maintaining full anti-inflammatory efficacy.
The diagram below illustrates the established in vitro metabolic pathways of AMG in humans and rats, based on the studies analyzed [1] [2]. In humans, AMG is metabolized to MED5 without forming the active drug Tolmetin (TMT), whereas in rats, it converts to both MED5 and TMT.
This species-specific metabolism is critical for your research. The table below summarizes the stability of AMG and its conversion in different biological matrices [1] [2]:
| Matrix | AMG Stability | Metabolites Formed |
|---|---|---|
| Human Fresh Plasma | Unstable (rapidly converted) | MED5, MED5 methyl ester |
| Human Liver Microsomes | Unstable (rapidly converted) | MED5, MED5 methyl ester |
| Rat Fresh Plasma | Unstable | MED5 (predominant), Tolmetin (TMT) |
| Rat Liver Microsomes | Unstable | MED5 (predominant), Tolmetin (TMT) |
| Acidified Plasma (Human/Rat) | Stable | None |
A validated LC-ESI-MS/MS method exists for the simultaneous determination of TMT and MED5 in human plasma, suitable for clinical pharmacokinetic studies [3].
Sample Preparation & Chromatography:
Mass Spectrometry Detection:
Method Validation Data: The method was validated per FDA guidelines, with key performance characteristics shown in the table below [3]:
| Validation Parameter | Result for TMT | Result for MED5 |
|---|---|---|
| Linear Range | 20 - 2000 ng/mL | 20 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | 20 ng/mL |
| Intra-day Precision | 3.27 - 4.50% | 4.27 - 5.68% |
| Inter-day Precision | 5.32 - 8.18% | 5.32 - 8.85% |
The identified species difference has major implications for your work [1] [2]:
The pharmacological profile of AMG is defined by its dual mechanism, which encompasses both classic NSAID effects and unique gastroprotective actions.
| Mechanism Aspect | Key Details | Experimental Evidence & Citation |
|---|---|---|
| Cyclooxygenase (COX) Inhibition | Inhibits prostaglandin synthesis, similar to other NSAIDs [1]. | Standard in vitro COX inhibition assays [1]. |
| Gastroprotective Pathways | Stimulates capsaicin (vanilloid) receptors on gastrointestinal walls [2] [3]. | In vivo rat models: AMG's antisecretory effect was blocked by capsazepine (capsaicin receptor antagonist) [3]. |
| Nitric Oxide (NO) Release | Leads to the release of nitric oxide, which is gastroprotective [2]. | In vivo rat models: AMG showed up-regulation of gastric bicarbonate production and reduction of indomethacin-induced gastric damage [3]. |
| Calcitonin Gene-Related Peptide (CGRP) | The gastroprotective effect is linked to CGRP, a sensory neuropeptide [3]. | In vivo rat models: The anti-secretive and gastroprotective effects of AMG were abolished by CGRP-(8-37), a specific CGRP receptor antagonist [3]. |
The following diagram illustrates the proposed gastroprotective signaling pathway of Amtolmetin guacil:
Proposed gastroprotective pathway of this compound [3].
AMG is a prodrug, and its pharmacokinetics involve conversion to active metabolites, with notable differences observed between species.
| Parameter | Findings |
|---|---|
| Absorption | Well absorbed after oral administration; concentrates in the gastric wall, peaking around 2 hours post-administration [2]. |
| Metabolism (Prodrug Conversion) | Hydrolyzed to active metabolites: tolmetin (the primary active NSAID), MED5, and guiacol [2] [4]. |
| Species Difference | A key study highlighted significant species differences. AMG was rapidly converted to tolmetin in rats but resulted in low tolmetin levels in humans [4]. |
| Elimination | Primarily eliminated via urine (77%) as glucuronide conjugates, with a smaller fecal component (7.5%). Elimination is largely complete within 24 hours [2]. |
For researchers aiming to replicate or build upon the foundational studies of AMG, here are the methodologies from two critical experiments.
This protocol is based on the study that elucidated the role of capsaicin and CGRP receptors [3].
This protocol is derived from the study comparing metabolic profiles in rats and humans [4].
This compound was originated by Sigma-Tau SpA in Italy [5] [6]. It has been marketed in Italy since July 1995 for the treatment of inflammation, and is also used for osteoarthritis, rheumatoid arthritis, and post-operative pain [5] [6]. Clinical studies have demonstrated its effectiveness compared to drugs like naproxen, diclofenac, and piroxicam, with a consistent theme of improved gastrointestinal tolerability [4] [6].
Amtolmetin guacil (AMG) represents a novel non-steroidal anti-inflammatory drug (NSAID) with a unique gastroprotective profile that distinguishes it from conventional NSAIDs. As a non-acidic prodrug of tolmetin, AMG exhibits comparable anti-inflammatory, analgesic, and antipyretic properties while significantly reducing the gastrointestinal adverse effects typically associated with this drug class. The exceptional gastroprotective activity stems from its dual mechanism of action, combining classical cyclooxygenase inhibition with activation of the vanilloid receptor system and subsequent release of protective mediators including calcitonin gene-related peptide (CGRP) and nitric oxide (NO). This scientific appraisal comprehensively examines the pharmacological basis for AMG's gastroprotective effects through detailed analysis of its mechanism of action, metabolic pathways, and supporting experimental evidence, providing researchers and drug development professionals with critical insights into this unique therapeutic agent.
This compound (MED15, ST-679) is chemically designated as (2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino] acetate with a molecular formula of C₂₄H₂₄N₂O₅ and a molecular weight of 420.465 g·mol⁻¹ [1] [2]. The compound is characterized as a pale brown to light brown solid with a melting point of 117-120°C and predicted boiling point of 663.3±55.0°C [2]. AMG demonstrates limited solubility, being slightly soluble in DMSO and methanol [2]. The drug was originally developed by Sigma-Tau SpA and has been marketed in Italy since 1995 under brand names including Artromed and Eufans for the treatment of inflammatory conditions [3] [2].
Pharmaceutical Background: AMG was specifically designed as a chemical prodrug of tolmetin sodium, an established NSAID approved for rheumatoid arthritis, osteoarthritis, and juvenile rheumatoid arthritis [1]. Traditional tolmetin therapy is limited by rapid elimination kinetics (plasma half-life ≈1 hour) and significant gastrointestinal toxicity common to most NSAIDs [1]. The development of AMG addressed these limitations through structural modification, resulting in a compound that maintains therapeutic efficacy while demonstrating exceptional gastrointestinal tolerability.
Structural Features: The AMG molecule incorporates a vanillic moiety (2-methoxyphenyl ester, guaiacol) connected to the tolmetin structure through a glycine linker [4] [1]. This specific chemical feature is critical to the drug's unique pharmacological profile, as the vanillic moiety functions as a ligand for capsaicin receptors (TRPV1) expressed in the gastrointestinal tract, initiating a protective signaling cascade [4]. The presence of this intact vanillic moiety throughout the gastroenteric tract following oral administration provides the molecular basis for its localized gastroprotective activity [4].
The gastroprotective effects of this compound emerge from its sophisticated dual mechanism of action, which integrates classical NSAID activity with novel protective pathways. This multi-target approach enables AMG to provide therapeutic anti-inflammatory effects while actively protecting gastrointestinal integrity, effectively decoupling efficacy from toxicity.
Like traditional NSAIDs, AMG and its active metabolite tolmetin exert anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins [1]. This activity provides the foundational therapeutic benefit for inflammatory conditions. However, unlike conventional NSAIDs that non-selectively inhibit protective prostaglandins in the gastric mucosa, AMG's unique structure and additional mechanisms counteract this potentially damaging effect.
The distinguishing pharmacological feature of AMG is its activation of protective pathways through the vanilloid receptor system:
Capsaicin Receptor Activation: The vanillic moiety in AMG serves as a ligand for capsaicin receptors (TRPV1) present on gastrointestinal sensory neurons [4]. Experimental evidence demonstrates that this activity is specifically inhibited by capsazepine, a selective capsaicin receptor antagonist [4].
CGRP Release and Action: Vanilloid receptor activation triggers the release of calcitonin gene-related peptide (CGRP), the predominant sensory neuropeptide in the stomach wall [4]. CGRP induces gastric vasodilation and stimulates protective processes. The critical role of CGRP in AMG's mechanism is confirmed by the complete abolition of its protective effects when the specific CGRP receptor antagonist CGRP-(8-37) is administered [4].
Nitric Oxide Mediation: AMG also stimulates the release of nitric oxide (NO) through induction of inducible NO synthase in the gastric mucosa [2]. NO contributes to gastroprotection by maintaining gastric mucosal blood flow and modulating inflammatory responses.
The integrated signaling pathway of AMG's gastroprotective effects is visually summarized in the following diagram:
Visualization of AMG's gastroprotective signaling pathway
Beyond the primary vanilloid pathway, AMG demonstrates complementary protective activities:
Gastric Acid Secretion Inhibition: In vivo studies demonstrate that AMG significantly inhibits gastric acid secretion stimulated by various agonists, an effect that is blocked by both capsazepine and CGRP-(8-37), confirming its dependence on the vanilloid-CGRP pathway [4].
Bicarbonate Production Up-regulation: AMG enhances gastric bicarbonate production, strengthening the natural mucosal defense against acid injury [4]. This activity represents a unique mechanism not shared by conventional NSAIDs.
Cytoprotective Mediator Balance: By activating protective pathways while maintaining anti-inflammatory efficacy, AMG achieves an optimal balance between therapeutic and adverse effects, overcoming a fundamental limitation of traditional NSAID therapy.
The metabolic fate of this compound reveals significant species-specific differences that profoundly influence its pharmacological activity and must be considered in translational research and drug development.
AMG undergoes complex biotransformation through several pathways, producing multiple metabolites with distinct activities:
AMG metabolic pathway visualization
Critical species differences in AMG metabolism between rats and humans have been demonstrated through both in vitro and in vivo studies [5]:
Table: Species Differences in AMG Metabolism
| Parameter | Rat Model | Human Model |
|---|---|---|
| Fresh Plasma Metabolism | Converts to MED5 (predominant) and TMT | Rapidly converts to MED5 and MED5 methyl ester |
| Tolmetin Formation | Significant levels detected | Minimal to no intact tolmetin detected |
| Acidified Plasma Stability | Stable | Stable |
| Liver Microsomal Metabolism | Forms MED5 and TMT | Forms MED5 metabolites without TMT |
| In Vivo Exposure | Similar PK parameters for TMT after AMG or TMT administration | Low TMT levels, no detectable AMG |
These profound species differences in metabolism necessitate careful interpretation of preclinical data and highlight the importance of conducting human-specific pharmacological studies. The unexpected human metabolic profile, characterized by minimal conversion to the expected active moiety (tolmetin), suggests that AMG itself or alternative metabolites may contribute significantly to its pharmacological effects in humans.
Substantial experimental evidence supports the gastroprotective effects of AMG, primarily derived from well-controlled animal studies:
Gastric Secretion Studies: In an in vivo rat model, oral administration of AMG demonstrated significant inhibition of gastric acid secretion following stimulation by various agonists [4]. This antisecretory effect was completely blocked by pretreatment with either capsazepine (a capsaicin receptor antagonist) or CGRP-(8-37) (a CGRP receptor antagonist), confirming the essential role of the vanilloid-CGRP pathway in AMG's mechanism [4].
Gastric Bicarbonate Enhancement: Beyond acid suppression, AMG significantly up-regulated gastric bicarbonate production, enhancing the natural defense mechanism of the gastric mucosa [4]. This dual action on both aggressive and defensive factors represents a comprehensive approach to gastroprotection.
Mucosal Damage Prevention: Pretreatment with AMG resulted in a significant reduction of indomethacin-induced gastric damage in rat models [4]. This protective effect against one of the most ulcerogenic NSAIDs further demonstrates the clinical potential of AMG's unique properties.
Table: Summary of Key Pharmacological Findings for AMG
| Experimental Parameter | Effect Observed | Mechanistic Confirmation | Reference |
|---|---|---|---|
| Gastric Acid Secretion | Significant inhibition | Blocked by capsazepine and CGRP-(8-37) | [4] |
| Bicarbonate Production | Significant up-regulation | Vanilloid receptor-dependent | [4] |
| Indomethacin-Induced Damage | Significant reduction | Capsaicin receptor-mediated | [4] |
| Gastric Mucosal Concentration | High concentration in gastric wall | Peak at 2 hours post-administration | [1] |
| Anti-inflammatory Duration | Up to 72 hours | Sustained activity from single administration | [1] |
| Acute Toxicity (LD₅₀) | 1100 mg/kg (rats, i.p.) >1450 mg/kg (rats, oral) | Improved safety profile vs. conventional NSAIDs | [2] |
The concentration in the gastric wall reaches particularly high levels approximately 2 hours after oral administration [1]. This specific tissue distribution helps explain the localized gastroprotective effects despite systemic exposure, representing an important pharmacokinetic advantage for this therapeutic approach.
From a pharmaceutical development perspective, AMG presents several advantageous properties:
Enhanced Gastrointestinal Tolerability: Unlike conventional NSAIDs, AMG demonstrates minimal ulcerogenic potential in animal models and even exhibits gastroprotective properties at therapeutic doses [4] [2]. This unique profile addresses a fundamental limitation of long-term NSAID therapy.
Extended Anti-inflammatory Activity: A single administration of AMG provides sustained anti-inflammatory action continuing for up to 72 hours, suggesting prolonged modification of inflammatory pathways beyond its plasma half-life [1]. This extended duration of action may translate into clinical advantages for chronic inflammatory conditions.
Analytical Methods: Several analytical techniques have been developed for AMG quantification, including spectrophotometric methods for determination in pure form and pharmaceutical dosage forms [6]. These methods enable precise quality control and pharmacokinetic studies essential for pharmaceutical development.
The synthesis of AMG involves a multi-step process that connects the key structural components:
The initial step involves condensation of 1-methyl-5-(4-methylbenzoyl)pyrrole-2-acetic acid with glycine ethyl ester in the presence of carbonyldiimidazole and triethylamine in tetrahydrofuran, yielding the corresponding ethyl 2-acetate intermediate [2].
Subsequent alkaline hydrolysis with NaOH in tetrahydrofuran-water system produces 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetic acid [2].
The final step entails esterification with guaiacol (2-methoxyphenol) in hot tetrahydrofuran using carbonyldiimidazole as catalyst, resulting in the formation of this compound [2].
This synthetic approach efficiently produces the target compound while maintaining the critical structural elements necessary for its dual pharmacological activity.
This compound represents a significant advancement in NSAID pharmacology through its innovative dual mechanism design that successfully integrates anti-inflammatory efficacy with gastroprotective activity. The unique presence of a vanillic moiety enables activation of protective pathways—including capsaicin receptors, CGRP release, and nitric oxide production—that actively safeguard gastrointestinal integrity while maintaining therapeutic anti-inflammatory effects through cyclooxygenase inhibition.
The unexpected species-specific metabolism of AMG, particularly the minimal conversion to tolmetin in humans, suggests that the parent compound or alternative metabolites may contribute substantially to its pharmacological effects. This finding underscores the importance of conducting human-specific metabolic studies during drug development and suggests potential new avenues for NSAID design that exploit alternative mechanisms beyond traditional COX inhibition.
The foundational method for synthesizing Amtolmetin Guacil is a two-step process originating from US Patents 4,578,481 and 4,882,349 [1].
Step 1: Formation of the Glycine Amide Intermediate Tolmetin is condensed with glycine ethyl ester. The reaction is facilitated by carbonyldiimidazole (CDI) and triethylamine in tetrahydrofuran (THF) solvent, yielding an ethyl ester intermediate. This ester is then hydrolyzed using sodium hydroxide (NaOH) in a THF-water mixture to produce the acid intermediate, 2-[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetamido]acetic acid (MED 15 acid) [1].
Step 2: Esterification with Guaiacol The MED 15 acid intermediate is esterified with 2-methoxyphenol (guaiacol). This step also uses CDI as a coupling agent in hot THF to form the final product, this compound [1].
A key drawback of this original patent process is that it is not easily applicable on an industrial scale and gives low yields [1].
A 2010 research article titled "Synthesis and Process Optimization of Amtolmetin: An Antiinflammatory Agent" describes a novel and high-yielding approach [2].
The key features of this optimized process are [2]:
The workflow below illustrates the relationship between the classic and modern synthesis approaches:
For your reference, here are the key identifiers and characterization data for this compound and its precursors consolidated from the search results.
Table 1: Chemical Identifiers and Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point | Additional Names / Notes |
|---|---|---|---|---|---|
| This compound | 87344-06-7 [1] [3] [4] | C₂₄H₂₄N₂O₅ [1] [5] [4] | 420.46 [1] [3] | 117-120 °C [3] [4] | Trade Names: Amtoril, Artricol, Artromed [1]. Synonyms: ST-679, MED-15 [1] [6]. |
| Tolmetin (Free Acid) | 26171-23-3 [1] | C₁₅H₁₅NO₃ [1] | 279.27 [1] | 155-158 °C [1] | Active metabolite of this compound [5]. |
| MED5 Intermediate | Information missing | C₁₇H₁₈N₂O₄ [1] | 315.13 [1] | 200-202 °C [1] | 1-methyl-5-p-toluoyl-2-acetamidoacetic acid [1]. |
Table 2: Experimental Protocols Overview
| Protocol Step | Reagents & Conditions | Solvent | Notes & Characteristics |
|---|---|---|---|
| Condensation | Carbonyldiimidazole (CDI), Triethylamine | Tetrahydrofuran (THF) | Forms ethyl ester intermediate from Tolmetin and glycine ethyl ester [1]. |
| Hydrolysis | Sodium Hydroxide (NaOH) | THF-Water Mixture | Converts ethyl ester intermediate to acid form (MED 15 acid) [1]. |
| Esterification | Carbonyldiimidazole (CDI), 2-Methoxyphenol (Guaiacol) | hot THF | Final step to form this compound [1]. |
| Novel Tolmetin Synthesis | Electrophic Substitution, Wolf-Kishner Reduction | Information missing | Key feature of the 2010 optimized process for producing the Tolmetin precursor [2]. |
To obtain the most complete experimental details, I suggest you:
The following diagram illustrates the metabolic activation of amtolmetin guacil and the central role of glycine conjugation.
This compound metabolic activation and glycine conjugation pathway
This compound (AMG) is a prodrug designed to minimize the gastrointestinal toxicity associated with traditional NSAIDs [1]. Its metabolism proceeds through two hydrolysis steps and a critical glycine conjugation phase [2] [3]:
This pathway is vital for controlling the levels of free Coenzyme A (CoASH) in mitochondria and determines the efficient clearance of the drug [5].
The table below summarizes key quantitative data related to AMG's metabolism and pharmacokinetics.
| Parameter | Findings/Value | Context & Reference |
|---|---|---|
| Molecular Weight | 420.46 g/mol (C₂₄H₂₄N₂O₅) [6] [7] | Basic molecular property of the prodrug. |
| Time to Max Gastric Concentration | ~2 hours [1] [3] | AMG is concentrated in the gastric wall after absorption. |
| Major Route of Elimination | Urine (~77%) [1] [3] | Mostly excreted as glucuronide products; fecal elimination is minor (~7.5%). |
| Key Metabolites Measured in Plasma | This compound, Tolmetin, Tolmetin glycinamide [4] | All three can be determined via HPLC-UV for bioequivalence studies. |
| Impact of Obesity on Glycine Conjugation | Baseline (Obese): 168 ± 30 μmol/L Post-Surgery: 212 ± 38 μmol/L [8] | Plasma glycine concentration significantly lower in obesity, impairing conjugation; restored after bariatric surgery-induced weight loss. |
This HPLC-UV method allows for simultaneous determination of AMG and its active metabolites in human plasma [4]:
Amtolmetin guacil (MED-15) is a prodrug with non-steroidal anti-inflammatory properties that inhibits prostaglandin synthesis and cyclooxygenase activity [1]. It possesses similar NSAID properties to tolmetin but with additional analgesic, antipyretic, and gastroprotective characteristics [1]. Upon administration, this compound undergoes metabolic conversion to its active metabolite tolmetin (TMT) and another metabolite designated MED5 [2]. The chemical structure of this compound (C₂₄H₂₄N₂O₅) features a molecular weight of 420.46 [1].
Monitoring the pharmacokinetic profiles of pharmaceutical compounds and their metabolites in biological matrices requires highly selective and sensitive analytical methods. Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has emerged as the preferred analytical technique for quantitative bioanalysis due to its superior selectivity, sensitivity, and capacity for rapid analysis [3]. This document presents comprehensive application notes and detailed protocols for the simultaneous determination of tolmetin and MED5 in human plasma using LC-ESI-MS/MS, providing researchers with a validated methodology for pharmacokinetic studies and therapeutic drug monitoring.
The developed LC-ESI-MS/MS method enables simultaneous quantification of tolmetin and MED5 metabolites in human plasma samples. The method employs a solid-phase extraction (SPE) procedure for sample clean-up, followed by chromatographic separation on a reversed-phase C18 column and detection using tandem mass spectrometry with electrospray ionization in positive ion mode [2]. Mycophenolic acid serves as the internal standard (IS) to correct for variability in sample preparation and ionization efficiency [2].
The analytical principle relies on the specific mass transitions of each analyte through multiple reaction monitoring (MRM). The MS/MS system monitors the ion transitions m/z 258.1 → 119.0 for tolmetin, m/z 315.1 → 119.0 for MED5, and m/z 321.2 → 207.0 for the internal standard [2]. This specific mass transition monitoring ensures high selectivity by eliminating interference from matrix components, while the chromatographic separation further enhances method specificity by resolving analytes from potentially interfering substances.
The following workflow diagram illustrates the complete analytical procedure from sample preparation to data analysis:
Table 1: Chromatographic Conditions for Tolmetin and MED5 Separation
| Parameter | Specification |
|---|---|
| Column | X-Terra RP18 |
| Mobile Phase A | 0.2% formic acid in water |
| Mobile Phase B | 0.2% formic acid in acetonitrile |
| Gradient | Isocratic (25:75, A:B) |
| Flow Rate | 0.50 mL/min |
| Injection Volume | 5-10 μL |
| Run Time | 2.5 min |
| Column Temperature | Ambient |
Table 2: Mass Spectrometric Conditions
| Parameter | Specification |
|---|---|
| Ionization Source | Electrospray Ionization (ESI) |
| Ionization Mode | Positive |
| Nebulizer Gas | Nitrogen |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| MRM Transitions | Tolmetin: 258.1 → 119.0 MED5: 315.1 → 119.0 IS: 321.2 → 207.0 | | Dwell Time | 150 ms per transition |
The method was validated according to FDA guidelines for bioanalytical method validation [2]. The following tables summarize the key validation parameters:
Table 3: Method Validation Parameters for Tolmetin and MED5
| Validation Parameter | Tolmetin | MED5 |
|---|---|---|
| Linear Range (ng/mL) | 20-2000 | 20-2000 |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | 20 ng/mL |
| Intra-day Precision (% RSD) | 3.27-4.50% | 4.27-5.68% |
| Inter-day Precision (% RSD) | 5.32-8.18% | 5.32-8.85% |
| Correlation Coefficient (R) | ≥0.99 | ≥0.99 |
The validation demonstrated that the relative standard deviation (RSD, %) values for method accuracy and precision did not exceed 20% at the lower limit of quantitation (LLOQ) or 15% at other concentration levels, meeting standard acceptance criteria for bioanalytical methods [3].
Method selectivity was verified by comparing chromatograms of six different sources of blank human plasma with those spiked with analytes and internal standard. No significant interfering peaks were observed at the retention times of tolmetin, MED5, or the internal standard, confirming method selectivity [2].
Stability studies evaluated analyte stability under various conditions including short-term bench top stability, long-term frozen storage stability, and post-preparation stability. Both tolmetin and MED5 demonstrated acceptable stability under all tested conditions, with deviation from nominal concentrations within ±15%.
The calibration curve was constructed using a linear regression model with ( 1/x^2 ) weighting. The linearity was demonstrated over the concentration range of 20-2000 ng/mL for both tolmetin and MED5, with correlation coefficients (R) ≥0.99 [2].
Quantify analyte concentrations in unknown samples by comparing the peak area ratio (analyte/IS) against the calibration curve. The following diagram illustrates the metabolic pathway and detection strategy:
The LC-ESI-MS/MS method demonstrates that solid-phase extraction is the method of choice for sample preparation, leading to lower values of LLOQ compared to alternative methods like protein precipitation [3].
This validated method has been successfully applied to clinical pharmacokinetic studies following oral administration of this compound [2]. The method enables reliable quantification of both tolmetin and MED5 metabolites in human plasma samples, allowing researchers to determine key pharmacokinetic parameters including:
The sensitivity and specificity of the method make it suitable for comprehensive pharmacokinetic profiling, therapeutic drug monitoring, and bioequivalence studies of this compound formulations.
Amtolmetin guacil (AMG) is a non-acidic prodrug of the NSAID tolmetin (TMT), developed to provide anti-inflammatory and analgesic effects with improved gastrointestinal tolerability [1] [2]. AMG is rapidly metabolized, and the active moiety, TMT, is quickly released. A major challenge in human pharmacokinetic studies is that AMG itself is often not detectable in plasma; instead, it is rapidly converted to metabolites like MED5 and subsequently to TMT [3] [4]. This necessitates a highly sensitive and rapid method for the simultaneous quantification of TMT and its key metabolite, MED5, to accurately assess the drug's pharmacokinetic profile. The method described here has been validated as per FDA guidelines [5].
This section provides a detailed, step-by-step methodology for the quantification of TMT and MED5 in human plasma.
A simple SPE process is used for sample clean-up and analyte extraction [5].
The following diagram illustrates the complete analytical workflow, from sample to result:
The method was validated according to FDA guidelines, with key performance parameters summarized in the table below [5].
Table 1: Summary of Method Validation Data
| Validation Parameter | Result for TMT | Result for MED5 |
|---|---|---|
| Linear Range | 20 - 2000 ng/mL | 20 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | 20 ng/mL |
| Intra-day Precision (% RSD) | 3.27 - 4.50% | 4.27 - 5.68% |
| Inter-day Precision (% RSD) | 5.32 - 8.18% | 5.32 - 8.85% |
| Extraction | Solid-Phase Extraction | Solid-Phase Extraction |
| Internal Standard | Mycophenolic Acid | Mycophenolic Acid |
| Clinical Application | Successfully applied to a pharmacokinetic study | Successfully applied to a pharmacokinetic study |
The following diagram outlines the metabolic pathway and key pharmacological actions of AMG:
The described LC-ESI-MS/MS method provides a specific, sensitive, and rapid solution for the simultaneous quantification of tolmetin and its metabolite MED5 in human plasma. Its full validation and successful application in a clinical pharmacokinetic study make it a robust and reliable protocol for researchers engaged in the bioanalysis and drug development of this compound.
Amtolmetin guacil (AMG) is a non-steroidal anti-inflammatory drug (NSAID) that acts as a prodrug of tolmetin. It is marketed for its anti-inflammatory, analgesic, and antipyretic properties, with the additional benefit of gastroprotective effects, believed to be mediated through capsaicin receptor stimulation and nitric oxide release [1]. For pharmacokinetic and bioequivalence studies, a robust and sensitive method for quantifying its active metabolites in biological matrices is essential. This application note details a validated LC-ESI-MS/MS method for the simultaneous determination of tolmetin (TMT) and its metabolite, MED5, in human plasma, as developed by Hotha et al. [2] [3].
The method involves a solid-phase extraction (SPE) process to clean up and concentrate the analytes from human plasma. The extracted samples are then analyzed using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Detection is achieved via an electrospray ionization (ESI) source operating in the positive-ion mode, monitoring specific ion transitions for each compound. The use of mycophenolic acid as an internal standard corrects for variability in extraction and ionization efficiency [2].
The relationship between the prodrug and its analyzed metabolites is logically outlined below:
The following workflow details the sample preparation steps:
The method was validated according to FDA guidelines. The key validation parameters are summarized in the tables below [2].
| Parameter | Tolmetin (TMT) | MED5 |
|---|---|---|
| Linear Range | 20 - 2000 ng/mL | 20 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | 20 ng/mL |
| Intra-day Precision (% RSD) | 3.27 - 4.50% | 4.27 - 5.68% |
| Inter-day Precision (% RSD) | 5.32 - 8.18% | 5.32 - 8.85% |
RSD: Relative Standard Deviation
| Parameter | Result for TMT & MED5 | Acceptance Criteria |
|---|---|---|
| Accuracy | Met acceptance criteria | As per FDA guidelines |
| Selectivity | No interference from plasma blanks | -- |
| Carry-over | Evaluated and deemed acceptable | -- |
Amtolmetin guacil (AMG) is a non-acidic prodrug of the non-steroidal anti-inflammatory drug (NSAID) tolmetin that has demonstrated distinctive gastroprotective properties alongside conventional anti-inflammatory, analgesic, and antipyretic effects. Unlike traditional NSAIDs, AMG undergoes rapid hydrolysis to release active tolmetin while simultaneously stimulating the release of nitric oxide (NO), a critical mediator of gastric mucosal defense. This unique dual mechanism of action—providing both therapeutic anti-inflammatory effects and protective gastrointestinal properties—makes AMG a valuable candidate for clinical development, particularly for patients requiring long-term NSAID therapy who are at risk for gastrointestinal complications. The drug has been marketed in several countries, including Italy, for the treatment of osteoarthritis and rheumatoid arthritis, with clinical studies demonstrating comparable efficacy to traditional NSAIDs like diclofenac, flurbiprofen, ibuprofen, indomethacin, and naproxen, but with significantly reduced gastrointestinal toxicity [1].
The molecular structure of AMG (chemical formula: C₂₄H₂₄N₂O₅; molecular weight: 420.465 g·mol⁻¹) incorporates a vanillic moiety that enables interaction with capsaicin receptors in the gastrointestinal wall, initiating protective mechanisms [2]. After oral administration, AMG is rapidly absorbed and concentrated in the gastric wall, reaching peak concentrations approximately two hours post-administration. The metabolic pathway involves hydrolysis to produce three primary metabolites: tolmetin (the active anti-inflammatory component), MED5, and guiacol. Elimination occurs predominantly through renal excretion (77% in urine as glucuronide conjugates) with a smaller fecal component (7.5%), and clearance is essentially complete within 24 hours after administration [2]. This protocol outlines comprehensive clinical trial design strategies with a focus on endpoint selection and methodological approaches for establishing the efficacy and safety profile of AMG in inflammatory conditions.
This compound exhibits a multimodal mechanism that differentiates it from conventional NSAIDs, combining potent anti-inflammatory action with complementary gastroprotective pathways. The primary therapeutic effects are achieved through:
Cyclooxygenase Inhibition: Like traditional NSAIDs, AMG's active metabolite tolmetin inhibits both COX-1 and COX-2 enzymes, reducing the synthesis of pro-inflammatory prostaglandins [3] [2]. This inhibition is responsible for the drug's anti-inflammatory, analgesic, and antipyretic properties.
Nitric Oxide Release: AMG stimulates constitutive nitric oxide synthase (cNOS) activity, leading to increased production of nitric oxide in the gastric mucosa [1]. NO maintains gastric mucosal integrity through multiple mechanisms including vasodilation, which improves mucosal blood flow, stimulation of mucus secretion, and inhibition of neutrophil adhesion [1].
Capsaicin Receptor Activation: The vanillic moiety in AMG's structure enables interaction with TRPV1 receptors (capsaicin receptors) on sensory neurons in the gastrointestinal wall [2]. This interaction triggers the release of protective neuropeptides such as calcitonin gene-related peptide (CGRP), further enhancing gastric mucosal defense mechanisms.
The unique metabolic pathway of AMG begins with its status as a prodrug, requiring hydrolysis to release active tolmetin. This process occurs systematically, with studies showing that AMG remains stable in acidified plasma but undergoes rapid conversion in fresh plasma and liver microsomes [4]. Importantly, species differences in AMG metabolism have been documented, with rats efficiently converting AMG to tolmetin while humans exhibit significantly lower conversion rates, resulting in comparatively lower systemic levels of active tolmetin [4]. This metabolic profile may contribute to the favorable gastrointestinal safety observed in clinical settings.
Table: this compound Pharmacological Properties
| Property | Characteristics | Clinical Significance |
|---|---|---|
| Drug Class | Non-acidic NSAID prodrug | Requires metabolic activation; improved GI tolerability |
| Active Metabolite | Tolmetin | Provides primary anti-inflammatory action |
| Additional Metabolites | MED5, Guiacol | Contribute to overall pharmacological profile |
| Primary Mechanisms | COX-1/COX-2 inhibition, NO release, capsaicin receptor activation | Dual therapeutic and gastroprotective effects |
| Metabolic Stability | Stable in acidified plasma, rapidly converted in fresh plasma and liver microsomes | Species-specific metabolism patterns observed |
The selection of primary efficacy endpoints for AMG clinical trials should focus on objectively measurable improvements in disease-specific symptoms and functional limitations. Based on previous clinical studies in osteoarthritis patients, the following endpoints have demonstrated sensitivity to AMG treatment:
Spontaneous Pain Intensity: Assessed using a standardized visual analog scale (VAS) ranging from 0 (no pain) to 100 (worst imaginable pain) or a 0-10 numerical rating scale (NRS). In a study of 388 osteoarthritis patients, AMG treatment resulted in statistically significant reductions (p<0.01) in spontaneous pain from baseline to day 7 and day 30 of treatment [5].
Pain on Movement: Evaluated using weight-bearing pain assessments specific to the affected joints (knee, hip, or vertebral column). The same clinical trial reported significant improvement (p<0.01) in pain on movement following AMG treatment at 600-1200 mg/day dosing [5].
Joint Function: Measured using validated functional assessment tools such as the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) physical function subscale or similar disease-specific instruments. In osteoarthritis patients, AMG demonstrated significant improvement in joint function parameters compared to baseline [5].
Secondary efficacy endpoints provide complementary information on AMG's therapeutic effects and should include both patient-reported outcomes and objective clinical measures:
Joint Swelling Assessment: Measured using standardized circumference measurements or volumetric displacement methods for affected joints. Clinical studies have incorporated swelling as a key parameter in evaluating AMG's anti-inflammatory efficacy [5].
Patient Global Assessment: Rated on a Likert-scale (e.g., 1-5) capturing the patient's overall perception of treatment effectiveness. This patient-reported outcome provides valuable insight into the real-world impact of treatment.
Physician Global Assessment: Clinician-rated evaluation of overall treatment response using a similar scale to the patient assessment, providing a professional perspective on therapeutic effectiveness.
Rescue Medication Use: Documented through patient diary entries tracking consumption of supplemental analgesic medications, with reduced consumption indicating better primary pain control.
Table: Efficacy Endpoints from AMG Clinical Trials in Osteoarthritis
| Endpoint Category | Specific Measure | Assessment Method | Reported Outcome |
|---|---|---|---|
| Primary Endpoints | Spontaneous Pain | VAS (0-100) or NRS (0-10) | Significant reduction (p<0.01) at day 7 and 30 [5] |
| Pain on Movement | Joint-specific weight-bearing assessment | Significant improvement (p<0.01) from baseline [5] | |
| Joint Function | WOMAC function subscale or similar | Statistically significant improvement [5] | |
| Secondary Endpoints | Joint Swelling | Circumference measurement or volumetric | Significant reduction in swelling [5] |
| Patient Global Assessment | 5-point Likert scale | Consistent improvement reported [6] | |
| Physician Global Assessment | 5-point Likert scale | Consistent improvement reported [6] | |
| Composite Endpoints | Overall Treatment Response | OMERACT-OARSI responder criteria | 72.5% of patients showed ≥40% pain reduction [6] |
The GI tolerability profile of AMG represents a potentially significant advantage over conventional NSAIDs and should be thoroughly evaluated in clinical trials through multiple assessment methods:
Symptom-Specific Diary Cards: Patients should maintain daily records of GI symptoms including epigastric pain, dyspepsia, heartburn, nausea, and any other abdominal symptoms using standardized rating scales. In the AGATA study focusing on osteoarthritis patients with associated dyspepsia, AMG demonstrated comparatively better tolerability than other NSAIDs in this patient population [6].
Endoscopic Evaluation: Conduct pre- and post-treatment esophagogastroduodenoscopy (EGD) with standardized scoring systems (e.g., Lanza scale) to document mucosal injury. Comparative studies have shown AMG causes significantly less gastric damage than traditional NSAIDs, with some studies reporting endoscopic ulcer rates as low as 5% compared to higher rates with comparator NSAIDs [1].
Severity of Dyspepsia Assessment (SODA): Employ this validated instrument specifically designed for evaluating dyspepsia in NSAID clinical trials. The SODA scale has demonstrated reliability, validity, and responsiveness in detecting changes in dyspepsia symptoms during NSAID therapy [6].
Comprehensive safety assessment for AMG should include systematic monitoring of potential adverse events across organ systems:
Renal Safety Parameters: Given the recognized renal effects of NSAIDs, closely monitor serum creatinine, blood urea nitrogen (BUN), and estimated glomerular filtration rate (eGFR) throughout the trial. Some studies have suggested a potential "renal sparing effect" of AMG compared to other NSAIDs, though clinical experience remains limited and requires further investigation [1].
Hepatic Safety Panel: Regular assessment of liver function tests including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase, and total bilirubin to detect potential hepatotoxicity.
Hematological Parameters: Complete blood count (CBC) with special attention to hemoglobin levels for detection of occult GI bleeding, as well as platelet counts and white blood cell differentials.
Cardiovascular Monitoring: Regular blood pressure measurements and monitoring for edema, particularly in patients with pre-existing cardiovascular risk factors, given the potential for NSAIDs to increase cardiovascular risk.
Adverse Event Reporting: Document all treatment-emergent adverse events (TEAEs) using standardized MedDRA coding, with specific attention to serious adverse events (SAEs) and those leading to discontinuation.
For comprehensive evaluation of AMG, implement a randomized, controlled, double-blind study design with the following specifications:
Population Selection: Enroll adult patients (aged 18-75) with clinically and radiologically confirmed osteoarthritis of the knee, hip, or vertebral column for at least 3 months duration. Key inclusion criteria should require baseline pain intensity of ≥40 mm on a 100 mm VAS. Important exclusion criteria include history of peptic ulcer disease, severe renal or hepatic impairment, concurrent anticoagulant therapy, and hypersensitivity to NSAIDs [5].
Dosing Regimen: Implement a two-phase dosing protocol consisting of an initial higher dose for rapid symptom control followed by maintenance therapy. Specifically:
Concomitant Medications: Standardize rescue medication options (e.g., acetaminophen up to 2000 mg/day) with rigorous documentation of consumption. Prohibit other NSAIDs, corticosteroids, chondroprotective agents, and proton pump inhibitors throughout the study period to minimize confounding effects.
Plasma Concentration Monitoring: Employ high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) methods for simultaneous quantification of AMG and its metabolites (tolmetin, MED5) in plasma samples. A validated LC-MS/MS method has been successfully implemented for quantitation of tolmetin and MED-5 in human plasma with high sensitivity, suitable for pharmacokinetic studies [4].
Nitric Oxide Metabolite Assessment: Measure stable NO oxidation products (nitrite and nitrate) in plasma samples using chemiluminescence or colorimetric assays to corroborate the proposed mechanism of gastroprotection.
Inflammatory Biomarker Profiling: Quantify systemic inflammatory markers including high-sensitivity C-reactive protein (hs-CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) at baseline and specific timepoints during treatment to correlate clinical response with biochemical anti-inflammatory effects.
Sample Size Calculation: Base enrollment targets on power analysis using primary endpoint effect sizes from previous trials. For example, a sample of approximately 380 patients (190 per group) provides 90% power to detect a clinically significant difference in pain VAS (α=0.05, two-sided), similar to prior successful trials [5].
Analysis Populations: Define both intention-to-treat (ITT) and per-protocol (PP) populations for comprehensive analysis. Previous studies have utilized both approaches, with ITT typically serving as the primary analysis population to maintain randomization integrity [5].
Primary Analysis Method: Apply repeated measures ANOVA or non-parametric equivalents (e.g., Friedman test) for continuous efficacy variables to assess changes from baseline through intermediate and final assessments. Previous trials have demonstrated statistically significant differences (p<0.01) for all primary efficacy parameters between baseline and both intermediate and final evaluations [5].
Diagram 1: AMG Metabolic and Pharmacological Pathway. This visualization illustrates the metabolic conversion of AMG to its active metabolites and their subsequent pharmacological actions leading to therapeutic and protective effects.
Diagram 2: Clinical Trial Efficacy Assessment Workflow. This diagram outlines the sequential process of patient progression through screening, treatment phases, and key assessment timepoints in AMG clinical trials.
This compound represents a therapeutically distinct NSAID with a well-documented efficacy and safety profile supported by clinical evidence. The unique gastroprotective mechanisms mediated through nitric oxide release and capsaicin receptor activation position AMG as a valuable therapeutic option, particularly for patients at increased risk for NSAID-induced gastrointestinal complications. The clinical trial design and endpoint selection framework presented in this protocol provides a comprehensive methodology for generating robust evidence regarding AMG's risk-benefit profile in targeted patient populations.
Future clinical development should focus on head-to-head comparisons with contemporary COX-2 selective inhibitors and conventional NSAIDs in diverse patient populations, including elderly patients and those with comorbid conditions that increase susceptibility to adverse drug reactions. Additionally, further exploration of AMG's potential renal sparing effects and its impact on other NSAID-associated toxicities would strengthen its positioning in the therapeutic landscape. The methodological approaches outlined in this protocol provide a solid foundation for generating the high-quality evidence needed to optimize the use of AMG in clinical practice and maximize its potential benefits for patients requiring long-term anti-inflammatory therapy [1] [6] [5].
This compound (AMG) is a non-acidic prodrug of the non-steroidal anti-inflammatory drug (NSAID) tolmetin, specifically designed to overcome the gastrointestinal limitations associated with traditional NSAIDs. Chemically known as (2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate, AMG has a molecular weight of 420.458 g/mol and a CAS number of 87344-06-7. [1] Unlike conventional NSAIDs that directly inhibit cyclooxygenase (COX) enzymes, AMG exhibits a unique dual mechanism of action: it provides the typical anti-inflammatory, analgesic, and antipyretic effects through prostaglandin synthesis inhibition while simultaneously offering gastroprotective properties through nitric oxide release and capsaicin receptor stimulation in the gastrointestinal wall. [2] [1]
The prodrug strategy employed in AMG's design significantly enhances its gastrointestinal tolerability profile compared to older NSAID compounds. Clinical and endoscopic comparative studies in patients with various osteoarticular diseases have demonstrated that AMG provides similar anti-inflammatory activity to reference NSAIDs (diclofenac, flurbiprofen, ibuprofen, indometacin, and naproxen) but with significantly less gastrotoxicity at endoscopic evaluation. [2] This improved safety profile, combined with its therapeutic efficacy, makes AMG a valuable alternative for managing chronic inflammatory conditions requiring prolonged NSAID therapy, particularly in patients with heightened gastrointestinal risk factors.
This compound undergoes complex biotransformation in biological systems, with notable species-dependent variations that must be considered in study design. The metabolic pathway of AMG involves hydrolysis to its active metabolite tolmetin and intermediate compounds. In vitro studies using fresh human plasma and liver microsomes have demonstrated that AMG is rapidly converted to two primary metabolites: MED5 and MED5 methyl ester, with minimal formation of intact tolmetin. [3] This metabolic pattern contrasts significantly with observations in rat models, where AMG metabolism yields both MED5 (predominant) and tolmetin, explaining the divergent pharmacokinetic profiles observed between species. [3] [4]
The metabolic stability of AMG varies considerably across different biological matrices. While tolmetin remains stable in various tested matrices including rat and human plasma (both fresh and acidified) and liver microsomes, AMG demonstrates stability only in acidified rat and human plasma. [3] In fresh human plasma and human liver microsomes, AMG undergoes rapid conversion, indicating that the enzymatic composition of these matrices plays a crucial role in its metabolic fate. These findings highlight the critical importance of appropriate matrix selection when designing in vitro metabolic studies for AMG and interpreting the resulting data, particularly when extrapolating from preclinical models to human pharmacokinetics.
Table 1: Key Pharmacokinetic Parameters of this compound and Metabolites
| Parameter | Species | AMG | Tolmetin | MED5 |
|---|---|---|---|---|
| Bioavailability | Human | Not detectable in plasma | Low levels from AMG administration | Significant metabolite |
| Absorption | Rat | Rapidly absorbed | Converted from AMG | Formed as intermediate |
| Tissue Distribution | Rat | Concentrated in gastric wall (peak at 2h) | Not specified | Not specified |
| Elimination Half-life | Human | Not established | ~1 hour (when administered alone) | Not specified |
| Elimination Route | Both | Mostly urinary (77%) as glucuronides | Not specified | Not specified |
| Fecal Excretion | Both | 7.5% | Not specified | Not specified |
In vivo pharmacokinetic studies following oral administration of AMG reveal significant species-specific disparities. In rats, AMG is effectively converted to tolmetin, resulting in similar pharmacokinetic parameters to those observed when tolmetin is administered alone. [3] Conversely, human studies demonstrate that AMG yields low plasma levels of tolmetin, with no detectable levels of the parent AMG compound in plasma. [3] This suggests that in humans, AMG undergoes extensive first-pass metabolism, resulting in complete conversion before reaching systemic circulation.
The distribution profile of AMG demonstrates notable tissue specificity. Following oral administration, the drug concentrates maximally in the gastric wall, reaching peak concentrations approximately 2 hours after administration. [1] This specific distribution pattern likely contributes to its gastroprotective effects through local action on capsaicin receptors and nitric oxide release. Elimination of AMG and its metabolites occurs primarily through renal excretion, with approximately 77% of the administered dose recovered in urine as glucuronide conjugates and 7.5% in feces. [1] Despite its relatively short elimination half-life, the anti-inflammatory activity of a single AMG administration may persist for up to 72 hours, suggesting prolonged tissue retention or sustained metabolic activity. [1]
Accurate quantification of AMG and its metabolites requires specific bioanalytical methods capable of resolving the parent compound and its metabolic derivatives. High-performance liquid chromatography (HPLC) with various detection systems has been successfully employed for the determination of AMG, its metabolites MED5 and tolmetin in biological matrices. [4] More advanced methods include highly sensitive LC-MS/MS techniques that enable precise quantitation of tolmetin and MED-5 in human plasma at low concentrations, providing the necessary sensitivity for comprehensive pharmacokinetic studies. [4] These methods typically involve protein precipitation or solid-phase extraction for sample cleanup, followed by chromatographic separation and mass spectrometric detection using multiple reaction monitoring (MRM).
For formulation quality control and pure drug analysis, spectrophotometric methods offer practical alternatives for AMG quantification. These methods typically involve formation of ion-pair complexes with acidic dyes such as bromcresol purple (BCP) and bromcresol green (BCG) in phosphate buffer (pH 3.0), followed by extraction with chloroform and absorbance measurement at specific wavelengths (406.5 nm for BCP and 416 nm for BCG complexes). [5] These spectrophotometric approaches demonstrate good linearity in the range of 0.5-20 μg/mL with correlation coefficients (r) greater than 0.9974, and limit of detection values of 0.12 and 0.16 μg/mL for BCP and BCG complexes, respectively. [5] While less specific than chromatographic methods, these techniques provide cost-effective options for formulation analysis and stability studies.
Table 2: Analytical Method Validation for this compound Quantification
| Validation Parameter | Spectrophotometric Methods | Chromatographic Methods |
|---|---|---|
| Linearity Range | 0.5-20 μg/mL | Not specified in available literature |
| Precision (Intra-day) | <1% | Not specified |
| LOD (BCP) | 0.12 μg/mL | Not specified |
| LOD (BCG) | 0.16 μg/mL | Not specified |
| Extraction Efficiency | Chloroform extraction | Protein precipitation or solid-phase extraction |
| Detection System | UV-Vis at 406.5 nm (BCP) and 416 nm (BCG) | Mass spectrometric detection with MRM |
| Application | Pure and pharmaceutical dosage forms | Biological matrices (plasma) |
Validation of analytical methods for AMG follows established guidelines and must demonstrate adequate specificity, accuracy, precision, and reproducibility. For bioanalytical methods used in pharmacokinetic studies, key validation parameters include selectivity, sensitivity, matrix effects, recovery, and stability under various storage and processing conditions. The composition of ion-pairs in spectrophotometric methods has been confirmed as 1:1 by the mole-ratio method, with optimization of critical reaction conditions including concentration, pH, color formation time, temperature, and chromogen stability. [5] For regulatory submissions, method validation must comply with international conference on harmonization (ICH) guidelines, providing comprehensive documentation of the method's reliability and robustness for its intended application.
Objective: To evaluate the metabolic stability and conversion pathways of AMG in various biological matrices across species.
Protocol:
Matrix Preparation:
Incubation Conditions:
Reaction Termination:
Sample Analysis:
In Vitro Metabolic Stability Study Workflow
Objective: To identify and quantify AMG metabolites and assess species differences in metabolic pathways.
Protocol:
Comprehensive Metabolite Identification:
Comparative Species Assessment:
Reaction Phenotyping:
Data Interpretation:
The in vitro metabolic stability assessment provides critical preliminary data for predicting in vivo behavior and designing appropriate animal models. The significant species differences observed in AMG metabolism, particularly the limited conversion to tolmetin in humans compared to rats, underscores the importance of careful model selection and cautious extrapolation of preclinical findings. [3] [4] These studies should be conducted early in the drug development process to inform candidate selection and guide subsequent in vivo study design.
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of AMG in relevant animal models.
Protocol:
Study Design:
Dosing and Sample Collection:
Tissue Distribution Assessment:
Sample Analysis:
In Vivo Pharmacokinetic Study Workflow
Objective: To characterize the pharmacokinetic profile of AMG and its metabolites in healthy volunteers and patient populations.
Protocol:
Study Population:
Study Design:
Sample Collection and Handling:
Food Effect Assessment:
Human pharmacokinetic studies must account for the significant species differences observed in AMG metabolism. Unlike in rats, where AMG converts to tolmetin, human studies demonstrate low plasma levels of tolmetin following AMG administration, with no detectable parent AMG in plasma. [3] This underscores the importance of comprehensive metabolite monitoring in human studies rather than focusing solely on the parent drug. The optimal design of these studies should follow established principles of clinical pharmacology, with careful consideration of sampling time points, sample size calculations, and statistical power to ensure robust characterization of the pharmacokinetic profile. [6]
Objective: To derive standard pharmacokinetic parameters for AMG and its major metabolites.
Analysis Protocol:
Primary Parameters:
Secondary Parameters:
Statistical Analysis:
Metabolite-to-Parent Ratios:
The non-compartmental approach provides a model-independent assessment of AMG pharmacokinetics, particularly valuable for initial characterization and regulatory submissions. For AMG, special attention should be paid to the metabolite profiles across species, given the significant differences observed between preclinical models and humans. [3] [4] The lack of detectable parent AMG in human plasma necessitates a primary focus on the active metabolites, particularly tolmetin and MED5, when interpreting human pharmacokinetic data.
Objective: To characterize the formation and elimination kinetics of major AMG metabolites and develop predictive models.
Analysis Protocol:
Metabolite Kinetics:
Population Pharmacokinetics:
Physiologically-Based Pharmacokinetic (PBPK) Modeling:
Exposure-Response Analysis:
The species differences in AMG metabolism present a particular challenge for extrapolating preclinical findings to humans. [3] [4] Modeling and simulation approaches can help bridge this gap by integrating in vitro metabolism data with physiological parameters to predict human pharmacokinetics. These models should account for the complex metabolic pathway of AMG, including its conversion to MED5 and subsequent transformation to tolmetin, while considering the significant interspecies variations observed in these processes.
The pharmacokinetic evaluation of this compound requires careful consideration of its unique metabolic properties, particularly the significant species differences observed between preclinical models and humans. Comprehensive study design should incorporate both in vitro and in vivo approaches, with specific attention to metabolite profiling and quantification. Researchers should prioritize the development of sensitive analytical methods capable of detecting AMG, tolmetin, and intermediate metabolites in biological matrices, while accounting for the complex interconversion between these species.
The application of optimal design principles in pharmacokinetic studies of AMG can significantly enhance the quality and efficiency of drug development. [6] By strategically selecting sampling time points, sample sizes, and experimental conditions based on prior knowledge, researchers can maximize information gain while minimizing resource utilization. This approach is particularly valuable for special population studies and complex metabolic investigations, enabling robust characterization of AMG's pharmacokinetic profile across diverse patient populations and clinical scenarios.
This compound (AMG) is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug of tolmetin sodium, approved for the treatment of rheumatoid arthritis, osteoarthritis, and juvenile rheumatoid arthritis [1]. Unlike conventional NSAIDs, AMG possesses additional gastroprotective properties attributed to its unique metabolic pathway and vanillic moiety that stimulates capsaicin receptors in the gastrointestinal wall and releases nitric oxide [1] [2]. Following oral administration, AMG undergoes rapid hydrolysis to produce several metabolites, including tolmetin (TMT) and MED5, with the latter being a critical intermediate in the metabolic pathway [3] [4].
The quantification of MED5 in biological matrices represents a significant analytical challenge due to its rapid conversion and the presence of multiple related compounds in plasma. Understanding MED5 pharmacokinetics is essential for comprehensive characterization of AMG metabolism and its unique pharmacological profile, particularly the gastroprotective effects that distinguish it from other NSAIDs. This application note provides detailed protocols for the simultaneous quantification of MED5 and tolmetin in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-ESI-MS/MS), a method that has been rigorously validated according to FDA guidelines for bioanalytical method validation [3].
The analytical method for simultaneous quantification of MED5 and tolmetin employs advanced LC-ESI-MS/MS technology with specifically optimized parameters to ensure sensitive and specific detection [3] [5]. The system configuration consists of a liquid chromatography unit coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operated in positive ion mode. This configuration provides the selectivity and sensitivity required for reliable quantification of these analytes in complex biological matrices [3].
Table 1: LC-ESI-MS/MS Instrumentation Parameters
| Parameter | Specification | Description |
|---|---|---|
| Chromatography Column | X-Terra RP18 | 4.6 × 50 mm, 5 μm particle size |
| Mobile Phase | 0.2% formic acid-acetonitrile (25:75, v/v) | Isocratic elution |
| Flow Rate | 0.50 mL/min | Constant flow |
| Injection Volume | 10 μL | Partial loop injection |
| Run Time | 2.5 min | High throughput analysis |
| Ionization Source | Electrospray Ionization (ESI) | Positive ion mode |
| MS Transitions | 258.1 → 119.0 (TMT) 315.1 → 119.0 (MED5) 321.2 → 207.0 (IS) | Multiple Reaction Monitoring (MRM) |
The chromatographic separation is achieved using an isocratic elution system with a mobile phase consisting of 0.2% formic acid and acetonitrile in a 25:75 ratio, which provides optimal separation efficiency and peak shape for both analytes and the internal standard [3]. The short run time of 2.5 minutes enables high-throughput analysis, making this method suitable for processing large numbers of clinical samples typically generated in pharmacokinetic studies. The mass spectrometric detection employs multiple reaction monitoring (MRM) mode, monitoring specific transitions for each compound that provide high specificity by eliminating interference from matrix components [3].
The sample preparation procedure utilizes solid-phase extraction (SPE) to efficiently extract MED5 and tolmetin from human plasma while minimizing matrix effects. The protocol has been optimized to achieve high recovery and reproducibility with minimal interference from plasma components [3].
Step 1: Sample Collection and Storage Collect blood samples into tubes containing K2EDTA as an anticoagulant. Centrifuge at 4°C and 3500 rpm for 10 minutes to separate plasma. Aliquot plasma samples and store at -70°C until analysis to prevent degradation of analytes.
Step 2: Internal Standard Addition Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity. Transfer 500 μL of plasma to clean polypropylene tubes. Add 50 μL of internal standard working solution (mycophenolic acid at 500 ng/mL in diluent) to all calibration standard, quality control, and study samples. Vortex mix for 30 seconds to ensure proper mixing.
Step 3: Solid-Phase Extraction Procedure Condition SPE cartridges (Oasis HLB or equivalent) with 1 mL of methanol followed by 1 mL of water. Apply the samples to the conditioned cartridges at a flow rate of approximately 1 mL/min. Wash cartridges with 1 mL of 5% methanol in water to remove interfering compounds. Elute analytes with 1 mL of methanol into clean collection tubes.
Step 4: Evaporation and Reconstitution Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue with 200 μL of mobile phase by vortex mixing for 30 seconds. Transfer the reconstituted solution to autosampler vials for LC-ESI-MS/MS analysis.
The sample preparation procedure demonstrates consistent recovery rates exceeding 85% for both MED5 and tolmetin, with minimal matrix effects observed during validation [3]. The use of mycophenolic acid as an internal standard corrects for any variability in extraction efficiency or instrument response, ensuring reliable quantification.
The LC-ESI-MS/MS method for simultaneous quantification of MED5 and tolmetin was subjected to comprehensive validation as per FDA guidelines for bioanalytical method validation [3]. The validation protocol assessed key performance parameters to ensure the method's reliability, sensitivity, specificity, and robustness for clinical sample analysis.
Table 2: Method Validation Performance Characteristics
| Validation Parameter | Tolmetin (TMT) | MED5 | Acceptance Criteria |
|---|---|---|---|
| Linear Range (ng/mL) | 20-2000 | 20-2000 | R² > 0.99 |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | 20 ng/mL | Accuracy 80-120%, CV < 20% |
| Intra-day Precision (% CV) | 3.27-4.50% | 4.27-5.68% | CV ≤ 15% |
| Inter-day Precision (% CV) | 5.32-8.18% | 5.32-8.85% | CV ≤ 15% |
| Accuracy (% Nominal) | 95-105% | 93-107% | 85-115% of nominal |
| Recovery (%) | >85% | >85% | Consistent and reproducible |
The method demonstrated excellent linearity over the concentration range of 20-2000 ng/mL for both analytes, with correlation coefficients (R²) greater than 0.99 [3]. The lower limit of quantification (LLOQ) of 20 ng/mL provided adequate sensitivity for detecting plasma concentrations in pharmacokinetic studies following therapeutic dosing of this compound. The precision and accuracy values for both intra-day and inter-day analyses fell within the acceptable range, with coefficient of variation (CV) less than 15% and accuracy ranging from 85% to 115% of nominal values [3].
The stability of MED5 and tolmetin in human plasma was evaluated under various storage and processing conditions to ensure the integrity of samples during routine analysis. The stability assessment included:
Both MED5 and tolmetin demonstrated acceptable stability under all tested conditions, with deviations from nominal concentrations within ±15% [3]. The specificity of the method was established by analyzing blank plasma samples from six different sources to demonstrate the absence of interfering peaks at the retention times of MED5, tolmetin, and the internal standard. The matrix effect was evaluated by comparing the analyte responses in post-extraction spiked samples with neat standard solutions, showing minimal ionization suppression or enhancement for both analytes [3].
The validated LC-ESI-MS/MS method has been successfully applied to a clinical pharmacokinetic study of this compound in human subjects [3]. The study protocol was designed to characterize the metabolic profile and pharmacokinetic parameters of MED5 and tolmetin following AMG administration.
Subject Selection: Healthy adult volunteers (age 18-45 years, BMI 18.5-24.9 kg/m²) after obtaining informed consent. Subjects are screened for absence of significant medical conditions and contraindications to NSAIDs.
Study Design: Single-dose, open-label study with participants receiving AMG 600 mg (equivalent to one tablet or capsule) after an overnight fast of at least 10 hours [1].
Sample Collection: Blood samples (3-5 mL each) are collected in K2EDTA tubes at pre-dose (0 hour) and at predetermined time points: 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours post-dose.
Sample Processing: Plasma separation via centrifugation at 3500 rpm for 10 minutes at 4°C within 30 minutes of collection. Immediate storage at -70°C until analysis to prevent degradation.
The pharmacokinetic analysis of MED5 and tolmetin plasma concentration-time data provides critical insights into the metabolic disposition of this compound in humans. The concentration data obtained from the LC-ESI-MS/MS analysis are subjected to non-compartmental analysis using validated software (e.g., WinNonlin or PK Solver) to calculate key pharmacokinetic parameters:
A critical finding from pharmacokinetic studies is the species difference in AMG metabolism between rats and humans [4]. In humans, AMG is rapidly converted to MED5 with minimal formation of intact tolmetin, whereas in rats, AMG forms both MED5 and tolmetin. This species difference highlights the importance of direct measurement of MED5 in human studies rather than relying on tolmetin concentrations alone [4].
The following diagram illustrates the complete experimental workflow for the quantification of MED5 and tolmetin in human plasma, from sample collection to data analysis:
Figure 1: Experimental Workflow for MED5 and Tolmetin Quantification in Human Plasma
The metabolic pathway of this compound and its relationship to the measured analytes is illustrated below:
Figure 2: Metabolic Pathway of this compound and Interconversion of Metabolites
A critical consideration in the analysis of AMG metabolites is the significant species difference in metabolic pathways between rats and humans [4]. In human fresh plasma and liver microsomes, AMG is rapidly converted to two metabolites (MED5 and MED5 methyl ester) without yielding significant amounts of intact tolmetin. Conversely, in rat fresh plasma and liver microsomes, AMG forms MED5 (predominant) and tolmetin. This metabolic difference has been corroborated by in vivo pharmacokinetic studies showing that in humans, AMG yields low levels of tolmetin, while in rats, AMG is converted to tolmetin resulting in similar pharmacokinetic parameters observed when tolmetin is administered alone [4].
Poor Recovery: Ensure plasma samples are processed immediately after thawing and maintain pH conditions during SPE. Acidification of plasma may be necessary to stabilize AMG if quantification of the parent drug is required.
Matrix Effects: Use stable isotope-labeled internal standards if available to compensate for variable matrix effects. Lot-to-lot validation of SPE cartridges is recommended.
Carryover: Implement thorough washing steps of the autosampler needle and injector port between samples. Include blank injections after high-concentration samples.
Signal Drift: Regularly calibrate the mass spectrometer and check LC system for leaks or pressure fluctuations. Use internal standard normalization to correct for minor signal variations.
The LC-ESI-MS/MS method described in this application note provides a reliable, sensitive, and validated approach for the simultaneous quantification of MED5 and tolmetin in human plasma. The method's robust performance characteristics, including linear range of 20-2000 ng/mL, precision within 15% CV, and accuracy of 85-115%, make it suitable for application in pharmacokinetic studies and therapeutic drug monitoring [3]. The short analysis time of 2.5 minutes per sample enables high-throughput processing of clinical samples, while the solid-phase extraction procedure ensures clean samples with minimal matrix effects.
The species-specific metabolic differences observed in AMG metabolism highlight the importance of direct MED5 measurement in human studies rather than relying on extrapolations from animal models [4]. This method has been successfully applied to clinical pharmacokinetic studies, providing valuable insights into the unique metabolic disposition of this compound and its relationship to the drug's gastroprotective effects. Researchers and clinical laboratories can implement this validated protocol with confidence for comprehensive characterization of AMG metabolism in human subjects.
This compound (ATG) is a novel non-acid prodrug of the non-steroidal anti-inflammatory drug (NSAID) tolmetin, chemically described as 2-[2[1-methyl-5-(4-methylbenzoyl)-2-yl] acetamido] acetic acid 2-methoxyphenyl ester. This unique prodrug design incorporates a guacyl ester moiety that demonstrates improved gastrointestinal tolerability compared to conventional NSAIDs. ATG has been introduced in various markets for the treatment of osteoarthritis, rheumatoid arthritis, and postoperative pain with clinical studies demonstrating comparable anti-inflammatory efficacy to other NSAIDs like diclofenac, flurbiprofen, ibuprofen, indometacin, and naproxen, but with significantly reduced gastrotoxicity based on endoscopic evaluation. The mechanism underlying its gastric-sparing effects appears to be related to the local production of nitric oxide, which counteracts the damaging effects of prostaglandin inhibition. [1]
The molecular weight of ATG is 420.46 g/mol with the chemical formula C₂₄H₂₄N₂O₅. It appears as a white solid with a relative density of 1.19 g/cm³ and shows solubility in DMSO at 60 mg/mL (142.7 mM). As a prodrug, ATG undergoes metabolic conversion to release the active metabolite tolmetin, while potentially generating protective mediators in the gastric mucosa. This dual activity profile—combining analgesic, antipyretic, and anti-inflammatory properties with gastroprotective effects—makes ATG a particularly interesting candidate for therapeutic development, though it also necessitates comprehensive stability profiling to ensure product quality and performance. [2]
The development of a robust stability-indicating method is essential for reliable quantification of this compound and its impurities under various stability conditions. The optimized liquid chromatography method employs a reverse-phase C18 column with the following specific conditions: [3]
The method successfully achieved baseline separation between ATG and its three potential impurities with resolution greater than 2.0 for all peaks, confirming the method's selectivity. The correlation coefficient (r) for the regression analysis was greater than 0.99 for both ATG and its three impurities, demonstrating excellent linearity across the validated range. The method exhibited remarkable sensitivity, capable of detecting all three impurities at levels as low as 0.002% relative to the test concentration, which is essential for monitoring degradation products in stability studies. [3]
System suitability tests are critical for verifying that the chromatographic system is adequate for the intended analysis. For the ATG method, the inter-day and intra-day precision values for all three impurities and the parent compound were within 2.0% RSD at specification levels, indicating excellent method precision. The percentage recovery for ATG ranged between 99.2-101.5%, while for the three impurities, it ranged from 94.5-104.8%, demonstrating good accuracy throughout the method range. The test solution was found to be stable in diluent for at least 48 hours, facilitating analytical workflows during stability testing. [3]
Table 1: Optimized Chromatographic Conditions for this compound Stability Testing
| Parameter | Specification | Acceptance Criteria |
|---|---|---|
| Column Type | C18 Stationary Phase | - |
| Detection Wavelength | 313 nm | - |
| Flow Rate | 1.0 mL/min | - |
| Injection Volume | 10 μL | - |
| Test Concentration | 0.5 mg/mL | - |
| Resolution from Impurities | >2.0 | Meets requirements |
| Correlation Coefficient (r) | >0.99 | Meets requirements |
| Detection Limit for Impurities | 0.002% | - |
| Precision (% RSD) | <2.0% | Meets requirements |
Forced degradation studies are conducted to elucidate the intrinsic stability characteristics of this compound and to validate the stability-indicating capability of the analytical method. These studies involve subjecting the drug substance to various stress conditions beyond normal storage parameters to accelerate degradation. The following standardized protocol should be implemented: [3]
During stress studies, samples should be withdrawn at appropriate time points and immediately analyzed against qualified reference standards. The mass balance for stressed samples should be calculated and found to be close to 99.6%, demonstrating the method's capability to account for virtually all degradation products. [3]
The degradation behavior of this compound under various stress conditions reveals its susceptibility to different degradation pathways. Studies have shown that ATG undergoes considerable degradation under oxidative stress conditions, indicating particular sensitivity to oxidizing agents. The drug demonstrates relative stability under photolytic conditions, with minimal degradation observed. The identification of major degradation products formed under each stress condition is essential for understanding the degradation pathways and developing appropriate control strategies. [3]
The following Graphviz diagram illustrates the experimental workflow for conducting forced degradation studies:
Diagram 1: Experimental workflow for forced degradation studies of this compound
The stability-indicating LC method for this compound has been comprehensively validated according to ICH guidelines to ensure its suitability for intended use. The validation protocol encompasses the following parameters with their corresponding acceptance criteria: [3]
The method validation demonstrated that the analytical procedure is fit for its intended purpose of quantifying ATG and its related substances in stability samples. The reliability of the data generated supports the evaluation of the product's stability profile over time. [3]
Table 2: Method Validation Parameters for this compound Stability-Indicating Assay
| Validation Parameter | Results | Acceptance Criteria |
|---|
| Specificity | No interference from impurities, degradation products, or excipients | Meets requirements | | Linearity (Correlation Coefficient) | >0.99 for ATG and all three impurities | >0.99 | | Accuracy (% Recovery) | ATG: 99.2-101.5% Impurities: 94.5-104.8% | ATG: 98-102% Impurities: 90-110% | | Precision (% RSD) | Intra-day & Inter-day: <2.0% | ≤2.0% | | Detection Limit for Impurities | 0.002% (with respect to 0.5 mg/mL) | - | | Solution Stability | 48 hours in diluent | - | | Robustness | Acceptable | Withstands small variations |
Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. For the ATG stability-indicating method, robustness was assessed by varying factors such as mobile phase composition, flow rate (±0.1 mL/min), column temperature (±2°C), and detection wavelength (±2 nm). The results confirmed that the method maintains system suitability under these modified conditions, demonstrating its reliability for routine use in quality control and stability testing laboratories. The separation between ATG and its impurities remained satisfactory with resolution values consistently above 2.0 throughout the robustness testing. [3]
This compound functions as a prodrug that undergoes enzymatic hydrolysis in vivo to release the active moiety, tolmetin, while the guacil moiety may contribute to its unique gastroprotective properties. The metabolic transformation involves esterase-mediated cleavage, resulting in the formation of active metabolites responsible for the pharmacological activity. The gastroprotective effects are hypothesized to involve the local production of nitric oxide and prostaglandins in the gastric mucosa, which counterbalance the prostaglandin inhibition effects in the rest of the body. This dual mechanism of action—combining cyclooxygenase inhibition with local gastric protection—represents a significant advancement in NSAID therapy, potentially reducing the incidence of serious gastrointestinal adverse effects associated with long-term NSAID use. [1] [4]
The following Graphviz diagram illustrates the metabolic pathway and stability characteristics of this compound:
Diagram 2: Metabolic pathway and stability concerns of this compound
At the molecular level, this compound's active metabolite inhibits prostaglandin synthesis through dual inhibition of cyclooxygenase enzymes. The drug acts as a modulator of both COX-1 and COX-2 isoenzymes, with its primary active metabolite tolmetin inhibiting the conversion of arachidonic acid to prostaglandin G2 (PGG2) and subsequently to prostaglandin H2 (PGH2), the precursor for various prostanoids including prostaglandins, thromboxanes, and prostacyclins. This inhibition of prostanoid biosynthesis mediates the anti-inflammatory, analgesic, and antipyretic effects of the drug. The unique gastroprotective aspect of ATG is attributed to the guacil moiety facilitating nitric oxide release, which helps maintain gastric mucosal blood flow and integrity despite prostaglandin inhibition. [4]
The comprehensive stability evaluation of this compound using a validated stability-indicating HPLC method provides essential data for ensuring product quality throughout its shelf life. The method demonstrates excellent specificity, accuracy, precision, and robustness, effectively separating ATG from its potential impurities and degradation products. Forced degradation studies reveal that ATG is particularly susceptible to oxidative degradation, while showing relative stability under other stress conditions. These findings highlight the importance of appropriate protective packaging and potentially the inclusion of antioxidants in formulation development to mitigate oxidative degradation.
The dual nature of ATG as both an NSAID prodrug and a gastroprotective agent presents unique challenges and considerations for stability testing. The application of the protocols outlined in these application notes will support the development of stable formulations and establishment of appropriate storage conditions, ultimately ensuring that patients receive a high-quality product that maintains its therapeutic efficacy and safety profile throughout its intended shelf life. Further studies focusing on the identification and characterization of major degradation products would strengthen the scientific understanding of ATG's degradation pathways and support the development of robust control strategies.
This application note describes a validated bioanalytical method for the simultaneous determination of Amtolmetin Guacil (AG) and its active metabolites, Tolmetin (T) and Tolmetin Glycinamide (TG), in human plasma. The method is suitable for pharmacokinetic and bioequivalence studies [1].
The method involves protein precipitation for sample clean-up, followed by chromatographic separation on a reversed-phase C8 column with UV detection. It allows for the quantitative determination of the prodrug and its key metabolites from a single sample [1].
The key instrumental parameters are summarized below [1].
Table 1: HPLC-UV Instrumental Parameters
| Parameter | Specification |
|---|---|
| Instrument | HPLC system with UV-Vis detector |
| Column | C8 reversed-phase column |
| Mobile Phase | Acetonitrile : Methanol : 1% Acetic Acid (Mixture) |
| Detection Wavelength | 313 nm |
| Flow Rate | Not specified in search results |
| Injection Volume | Not specified in search results |
| Column Temperature | Not specified in search results |
Step 1: Sample Preparation (Protein Precipitation)
Step 2: Chromatographic Separation and Analysis
The following diagram illustrates the complete sample preparation workflow.
The developed method was validated according to standard guidelines. The key validation parameters are summarized below [1].
Table 2: Method Validation and Performance Data
| Validation Parameter | Result for AG, T, and TG |
|---|---|
| Linear Range | 0.5 - 20.0 µg/mL |
| Intra-day Precision (CV) | < 8.2% |
| Inter-day Precision (CV) | < 8.2% |
| Retention Time (AG) | 8.20 ± 0.2 min |
| Retention Time (T) | 5.3 ± 0.2 min |
| Retention Time (TG) | 4.0 ± 0.2 min |
| Retention Time (IS) | 4.9 ± 0.2 min |
This method was successfully applied in an open, randomized, two-treatment, two-period, single-dose crossover bioequivalence study with twelve healthy male volunteers. Pharmacokinetic parameters for the active metabolites (Tolmetin and Tolmetin Glycinamide) were determined from the plasma concentration data, demonstrating the method's applicability in a clinical study setting [1].
While the search results provide a detailed HPLC protocol, one source also mentions the existence of spectrophotometric methods for this compound, though the specific details were not accessible in the results retrieved [2]. The general principle of such methods often involves forming a colored complex that can be measured.
Table 3: Comparison of Analytical Techniques for this compound
| Feature | HPLC-UV Method [1] | Spectrophotometric Methods (General Principle) [2] |
|---|---|---|
| Analytes | AG, Tolmetin, Tolmetin Glycinamide | Likely AG only (in pure form/dosage) |
| Sample Matrix | Human Plasma | Pure form and pharmaceutical dosage forms |
| Sample Clean-up | Required (Protein Precipitation) | Likely extraction or dilution |
| Selectivity | High (separates parent drug and metabolites) | Moderate (potential for interference) |
| Sensitivity | Good (LOD in µg/mL range for metabolites) | Information not available |
| Primary Application | Pharmacokinetics, Bioequivalence | Quality control of raw material and tablets |
A significant limitation encountered during the search is that the detailed methodologies for spectrophotometric methods mentioned in one of the primary search results could not be fully accessed [2]. Furthermore, while the provided HPLC method is robust, parameters such as the exact composition of the mobile phase, flow rate, and column dimensions were not explicitly stated in the available abstract.
To fully implement these protocols, you may need to consult the original journal article for the HPLC method and seek out specialized pharmacological databases for complete spectrophotometric procedure details.
Amtolmetin guacil (AMG) is a non-acidic prodrug of the non-steroidal anti-inflammatory drug (NSAID) tolmetin, developed to provide comparable anti-inflammatory efficacy with improved gastrointestinal tolerability compared to older NSAIDs [1]. As a prodrug, AMG undergoes rapid metabolic conversion following administration, primarily to the active metabolite tolmetin (TMT) and another significant metabolite known as MED5 (1-methyl-5-p-methylbenzoyl-pyrrol-2-acetamido acetic acid) [2]. The quantification of these metabolites in biological matrices is essential for understanding the pharmacokinetic profile and bioequivalence of AMG formulations. Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has emerged as the gold standard technique for such bioanalytical applications due to its exceptional sensitivity, selectivity, and capacity for high-throughput analysis [2] [3].
This application note provides a detailed protocol for the simultaneous quantification of TMT and MED5 in human plasma, representing a robust, validated method suitable for pharmacokinetic studies and therapeutic drug monitoring. The method has been optimized to address the analytical challenges associated with NSAID quantification, including extensive metabolism, protein binding, and the need for low detection limits to characterize terminal elimination phases accurately [2]. The documented protocol demonstrates excellent performance in terms of sensitivity, precision, accuracy, and linearity, meeting all FDA bioanalytical method validation requirements [2] [3].
The mass spectrometric detection of TMT and MED5 was performed using a triple quadrupole instrument operated with electrospray ionization (ESI) in the positive ion mode, which provided optimal ionization efficiency for both analytes [2]. The instrument parameters were carefully optimized to maximize sensitivity and specificity for the detection of the target metabolites while maintaining stable performance throughout the analytical run.
Table 1: Optimized Mass Spectrometry Parameters for AMG Metabolite Analysis
| Parameter | Tolmetin (TMT) | MED5 | Internal Standard (Mycophenolic Acid) |
|---|---|---|---|
| Precursor Ion (m/z) | 258.1 | 315.1 | 321.2 |
| Product Ion (m/z) | 119.0 | 119.0 | 207.0 |
| Ionization Mode | Positive | Positive | Positive |
| Dwell Time (ms) | 150 | 150 | 150 |
| Fragmentor Voltage (V) | Optimized for each system | Optimized for each system | Optimized for each system |
| Collision Energy (eV) | Optimized for each system | Optimized for each system | Optimized for each system |
The mass transitions monitored (258.1 → 119.0 for TMT and 315.1 → 119.0 for MED5) correspond to the cleavage of the parent molecules to yield common fragment ions, suggesting structural similarities in their fragmentation patterns [2]. The use of multiple reaction monitoring (MRM) provided enhanced selectivity by focusing on two specific mass transitions – the precursor to product ion for each analyte and the internal standard. The source parameters, including desolvation temperature, desolvation gas flow, cone gas flow, and collision gas flow, should be optimized for each specific instrument to achieve maximum sensitivity and reproducibility.
The chromatographic separation was achieved using a reversed-phase C18 column (X-Terra RP18), which provided excellent resolution and peak symmetry for both analytes and the internal standard [2]. The mobile phase consisted of a simple binary mixture of 0.2% formic acid in water and acetonitrile (25:75, v/v), isocratically delivered at a flow rate of 0.50 mL/min [2]. The addition of formic acid to the mobile phase served to enhance ionization efficiency in the positive ESI mode by promoting protonation of the analytes.
Table 2: Chromatographic Conditions for AMG Metabolite Separation
| Parameter | Specification |
|---|---|
| Column | X-Terra RP18 |
| Mobile Phase | 0.2% Formic Acid:Acetonitrile (25:75, v/v) |
| Flow Rate | 0.50 mL/min |
| Injection Volume | 10-20 µL (optimized for sensitivity) |
| Run Time | 2.5 minutes |
| Column Temperature | Ambient (or controlled at 25°C) |
| Autosampler Temperature | 4-10°C (to maintain sample stability) |
The short run time of 2.5 minutes represents a significant advantage for high-throughput applications in clinical studies where large numbers of samples need to be processed efficiently [2]. The isocratic elution method simplifies the chromatographic system requirements and enhances method robustness while maintaining adequate separation of the analytes from potential matrix interferences. Under these conditions, both TMT and MED5 elute with consistent retention times, allowing for reliable identification and quantification across analytical batches.
The sample preparation employed a solid-phase extraction (SPE) procedure that provides effective sample clean-up and pre-concentration of analytes, which is crucial for achieving the desired sensitivity and minimizing matrix effects [2]. The protocol has been optimized for human plasma samples and can be completed efficiently for processing large sample batches typical of clinical studies.
Aliquot Preparation: Transfer 100 µL of plasma sample into a clean microcentrifuge tube [2].
Internal Standard Addition: Add 50 µL of the internal standard working solution (mycophenolic acid at appropriate concentration in methanol or acetonitrile) to each plasma aliquot.
Protein Precipitation: Add 300 µL of acetonitrile to each sample, vortex mix vigorously for 30-60 seconds, and centrifuge at 10,000 × g for 5 minutes to precipitate proteins.
Solid-Phase Extraction:
Sample Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dry residue with 100 µL of mobile phase, vortex for 30 seconds, and transfer to an appropriate autosampler vial for analysis.
The described SPE procedure typically provides extraction efficiencies >85% for both TMT and MED5, with minimal matrix effects observed during validation [2]. The use of a stable isotopically labeled internal standard would further enhance method accuracy and precision, though mycophenolic acid has demonstrated satisfactory performance as an IS in the validated method.
The LC-ESI-MS/MS method for simultaneous quantification of TMT and MED5 underwent comprehensive validation according to FDA bioanalytical method validation guidelines [2]. The validation protocol assessed key method performance characteristics to ensure reliability for clinical sample analysis.
Table 3: Method Validation Performance Data
| Validation Parameter | Tolmetin (TMT) | MED5 |
|---|---|---|
| Linear Range (ng/mL) | 20-2000 | 20-2000 |
| Lower Limit of Quantification (ng/mL) | 20 | 20 |
| Intra-day Precision (%CV) | 3.27-4.50% | 4.27-5.68% |
| Inter-day Precision (%CV) | 5.32-8.18% | 5.32-8.85% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Extraction Recovery | >85% | >85% |
| Matrix Effect | Minimal | Minimal |
The method demonstrated excellent sensitivity with a lower limit of quantification (LLOQ) of 20 ng/mL for both analytes, which is sufficient for capturing the pharmacokinetic profile of AMG metabolites following therapeutic dosing [2]. The calibration curves showed consistent linearity across the validated range with correlation coefficients (r²) exceeding 0.99 for both analytes. The precision and accuracy values, both within-run and between-run, were well within the acceptable limits of ±15% for all quality control levels, demonstrating the robustness of the method for routine application.
Additionally, the method validation included stability studies that demonstrated both TMT and MED5 were stable in plasma through three freeze-thaw cycles, at room temperature for at least 4 hours, and in the processed samples in the autosampler for 24 hours [2]. The selectivity of the method was confirmed by testing blank plasma samples from at least six different sources, with no significant interfering peaks observed at the retention times of the analytes or internal standard.
The validated method has been successfully applied to a clinical pharmacokinetic study of AMG, demonstrating its utility in characterizing the metabolic profile of the prodrug in human subjects [2]. Following oral administration of AMG, the active metabolite TMT reaches measurable concentrations in plasma within 30 minutes, with peak concentrations achieved within 1-2 hours, consistent with the relatively rapid conversion of the prodrug to its active moiety [4].
The clinical application revealed that AMG is extensively metabolized to TMT and MED5, with significant inter-individual variability in metabolic ratios, potentially reflecting genetic polymorphisms in metabolic enzymes or factors affecting drug absorption [2]. The ability to simultaneously monitor both metabolites provides valuable insights into the metabolic fate of AMG and potential factors that might influence its therapeutic efficacy or safety profile. The method has sufficient sensitivity to characterize the terminal elimination phase of both metabolites, with reliable quantification possible up to 24 hours post-administration in most subjects, covering more than three half-lives for reliable pharmacokinetic parameter estimation.
The clinical sample analysis demonstrated the method robustness under real-world conditions, with consistent performance throughout the analysis of more than 200 subject samples in a single pharmacokinetic study [2]. The high throughput capability of the method, with a run time of only 2.5 minutes per sample, makes it particularly suitable for large-scale clinical trials where hundreds or thousands of samples need to be analyzed within a constrained timeframe.
Signal Suppression: If signal suppression is observed due to matrix effects, consider using a more selective SPE sorbent (such as mixed-mode cation exchange) or further optimize the chromatographic separation to shift analyte retention away from the region of maximum suppression.
Retention Time Drift: Significant retention time drift may indicate column degradation or mobile phase inconsistency. Ensure fresh mobile phase preparation daily and monitor column performance regularly using system suitability tests.
Poor Peak Shape: If peak tailing or fronting occurs, check mobile phase pH and consider adjusting formic acid concentration (0.1-0.5%) or adding a small percentage of ammonium formate (1-5 mM) to improve peak symmetry.
Implement a rigorous quality control protocol during sample analysis, including:
The following diagram illustrates the complete experimental workflow from sample preparation through data analysis:
Figure 1: Experimental workflow for LC-ESI-MS/MS analysis of this compound metabolites in human plasma
The LC-ESI-MS/MS method detailed in this application note provides a reliable, sensitive, and robust approach for the simultaneous quantification of this compound metabolites (TMT and MED5) in human plasma. The method has been comprehensively validated according to regulatory guidelines and successfully applied to clinical pharmacokinetic studies. The simple sample preparation protocol, coupled with rapid chromatographic separation, makes this method particularly suitable for high-throughput bioanalysis in both research and clinical settings.
For researchers implementing this method, it is recommended to conduct a partial re-validation when transferring the method between laboratories or instruments, with particular attention to MS/MS parameter optimization for different instrument platforms. The method can also be adapted for the analysis of other NSAID metabolites with appropriate modifications to chromatographic and mass spectrometric parameters.
Amtolmetin Guacil is a non-acidic prodrug of the NSAID tolmetin, marketed with claims of improved gastrointestinal tolerability [1]. A primary challenge in its monitoring is that the parent AMG compound is not detectable in plasma; instead, monitoring focuses on its active metabolite, tolmetin (TMT), and other intermediates [2] [3].
AMG shares the core mechanism of action of traditional NSAIDs. Upon metabolism, its active form inhibits cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key enzymes in the prostaglandin synthesis pathway [4]. This inhibition reduces the formation of prostaglandins, which mediate pain, inflammation, and fever.
A proposed additional mechanism for its improved gastric safety profile involves the guaiacol ester moiety released during metabolism. This moiety may stimulate capsaicin receptors on gastrointestinal walls, leading to local release of nitric oxide (NO), a compound known to have gastroprotective effects by maintaining mucosal blood flow [1] [5].
A critical finding for researchers is the significant species difference in AMG metabolism, which is crucial for translating preclinical data.
This suggests that in humans, the metabolic pathway may involve further conversion of MED5 to TMT at the site of action, or that MED5 itself may contribute to the activity. The parent AMG compound is not detectable in plasma, so therapeutic monitoring must focus on its downstream metabolites [2] [3].
The following diagram illustrates the complex metabolic pathway of AMG and the key species difference.
The table below summarizes key quantitative data relevant to AMG and its active form.
| Parameter | Details on AMG / Tolmetin | Reference |
|---|---|---|
| Molecular Weight | AMG: 420.46 g/mol | [5] [6] |
| Protein Target (IC₅₀) | COX-1: 0.35 µM; COX-2: 0.82 µM (Tolmetin) | [6] |
| Key Metabolites | MED5, MED5 Methyl Ester, Tolmetin (TMT) | [2] [3] |
| Key Metabolic Finding | AMG is undetectable in plasma; species-specific metabolism to TMT. | [2] [3] |
Given the metabolic profile, a robust method for simultaneous quantification of TMT and its intermediate MED5 is essential. The following protocol is adapted from published research [6].
Title: Simultaneous Quantification of Tolmetin (TMT) and MED5 in Human Plasma using LC-ESI-MS/MS
1. Scope and Application
2. Experimental Methodology
The workflow for this analytical method is outlined below.
3. Method Validation For the method to be considered reliable, the following validation parameters should be established as per regulatory guidelines (e.g., ICH M10):
Current evidence suggests that therapeutic monitoring of AMG should focus on its metabolites, Tolmetin (TMT) and MED5, rather than the parent prodrug [2] [3]. The proposed LC-ESI-MS/MS protocol provides a foundation for this analysis.
Significant gaps remain. Formal therapeutic windows for TMT/MED5 in plasma have not been defined in the available literature. Furthermore, the pharmacological activity of the MED5 metabolite in humans is not fully elucidated and warrants further investigation to completely understand the drug's efficacy and safety profile [2] [3].
The table below summarizes key information about Amtolmetin Guacil.
| Property | Description |
|---|---|
| Drug Class | Non-Steroidal Anti-Inflammatory Drug (NSAID) [1] |
| Status | Prodrug of Tolmetin [1] |
| Primary Indications | Osteoarthritis, Rheumatoid Arthritis, Post-operative pain [1] [2] |
| Mechanism of Action | Inhibits prostaglandin synthesis and cyclooxygenase (COX); also has a unique gastroprotective mechanism [1] [3] |
Conventional NSAIDs are known for their gastrointestinal (GI) toxicity, which occurs because they suppress prostaglandins that protect the stomach lining. AMG is considered a novel NSAID because it is designed to have anti-inflammatory and analgesic effects while minimizing this damage [3].
Its improved GI safety is attributed to a dual mechanism:
The diagram below illustrates this dual pathway.
Clinical studies and a meta-analysis have compared the GI tolerability of AMG to other established NSAIDs. The quantitative findings are summarized below.
| Study Type | Comparison | Key Finding on GI Tolerability | Source |
|---|---|---|---|
| Meta-Analysis (18 studies) | AMG vs. other NSAIDs (e.g., Diclofenac, Ibuprofen, Naproxen, Piroxicam) | The odds ratio for GI adverse events with AMG was 0.2 (95% CI: 0.1 to 0.3), meaning patients on AMG were significantly less likely to experience GI issues. | [6] |
| Endoscopic Study (within meta-analysis) | AMG vs. other NSAIDs | The odds ratio for developing severe gastric lesions was 0.3 (95% CI: 0.1 to 0.7). | [6] |
| Clinical Trial (OA patients) | AMG vs. Celecoxib (a COX-2 selective inhibitor) | AMG demonstrated a comparable GI safety profile to Celecoxib in patients with rheumatoid arthritis. | [5] |
| Clinical Trial (Acute OA) | AMG (1-month treatment) | The drug confirmed good GI tolerability, with analysis of adverse effects and lab parameters supporting this finding. | [2] |
Based on the reviewed literature, here are answers to anticipated questions.
Q1: What is the clinical evidence supporting the gastroprotective claims for AMG? The claims are supported by multiple types of studies:
Q2: How does AMG compare to COX-2 selective inhibitors in terms of GI safety? A direct comparative study in patients with rheumatoid arthritis concluded that AMG had a gastrointestinal safety profile that was comparable to celecoxib, a COX-2 selective inhibitor known for its better GI tolerability than traditional NSAIDs [5].
Q3: Are there any patient populations for which AMG is particularly recommended? Some research suggests AMG may be a promising option for patients who require NSAID therapy but have risk factors for GI side effects. One review highlights its potential use in patients with concerns about both GI and cardiovascular risks [8].
Q4: Is the gastroprotective effect of AMG dependent on its prodrug nature? Yes, this is a key part of its design. The intact AMG prodrug molecule, which contains the vanillic moiety, is present in the GI tract long enough to exert its local protective effect by stimulating capsaicin receptors before being hydrolyzed into its active metabolite, tolmetin [1] [3].
| Interaction Aspect | Description |
|---|---|
| Interacting Drug Class | Anticoagulants (blood thinners) [1] [2] |
| Primary Risk | Increased risk of bleeding [1] [2] |
| Mechanism of Interaction | This compound inhibits platelet aggregation and prostaglandin synthesis, which can impair the body's ability to form clots. This effect is synergistic with the mechanism of anticoagulants [1] [2]. |
| Clinical Recommendation | Use with caution. Concurrent use requires close monitoring of the patient for signs of bleeding [2]. |
| Additional Considerations | May also interact with antiplatelet drugs, mifepristone, and quinolone antibiotics [2]. |
This compound is a prodrug of tolmetin and belongs to the Non-Steroidal Anti-Inflammatory Drug (NSAID) class [1] [2]. Its interaction with anticoagulants is primarily pharmacodynamic, meaning both drugs affect the same physiological pathways.
The following diagram illustrates this interaction pathway.
For researchers investigating drug-drug interactions, here is a generalized protocol and a workflow for managing and visualizing the data.
Protocol for Assessing Interaction In Silico & In Vitro
The following workflow diagram outlines this process.
Q1: Are there any other significant drug interactions for this compound that researchers should be aware of? Yes, based on pharmacological profiles, this compound may also interact with antiplatelet drugs (e.g., aspirin, clopidogrel), mifepristone, and quinolone antibiotics. These combinations should be approached with caution [2].
Q2: What is the clinical evidence supporting the claim of better GI tolerability for this compound? Comparative endoscopic studies in patients with osteoarticular diseases found that this compound caused less gastroduodenal mucosal damage than other NSAIDs like diclofenac and naproxen. However, these studies were small and short in duration. The clinical relevance of these endoscopic findings in preventing serious GI complications like bleeding is still debatable [1].
Q3: How can graph visualization tools like Graphviz aid in drug interaction research? Graph visualization transforms complex relational data into an intuitive map. It can instantly reveal dense clusters of interactions (e.g., a drug hitting multiple targets in the same pathway), highlight hub nodes (drugs with many targets), and make cross-reactivities visible, which are often hard to spot in traditional spreadsheets [3].
Q1: What is the hepatotoxic potential of Amtolmetin Guacil (AMG)?
Q2: What are the key liver function tests (LFTs) to monitor in preclinical and clinical studies?
| Test | Primary Significance in Hepatotoxicity | Typical Adult Reference Range |
|---|---|---|
| ALT (Alanine Transaminase) | Marker of hepatocellular injury (most specific) | 7 to 55 U/L [3] |
| AST (Aspartate Transaminase) | Marker of hepatocellular injury (less liver-specific) | 8 to 48 U/L [3] |
| ALP (Alkaline Phosphatase) | Marker of cholestatic injury (impaired bile flow) | 40 to 129 U/L [3] |
| Total Bilirubin | Marker of liver's excretory function | 0.1 to 1.2 mg/dL [3] |
| Albumin | Marker of liver's synthetic capability | 3.5 to 5.0 g/dL [3] |
| Prothrombin Time (PT/INR) | Sensitive marker of synthetic function (short half-life) | 9.4 to 12.5 seconds [3] |
| GGT (Gamma-Glutamyl Transferase) | Helps confirm liver origin of elevated ALP | 8 to 61 U/L [3] |
Q3: A preclinical study shows isolated elevated ALT in subjects. How should this be investigated?
Q4: What advanced or dynamic tests can assess liver function beyond standard LFTs?
For your research protocols, consider these key points:
Interference in chromatographic methods can stem from the sample matrix, degraded products, or co-eluting compounds. The table below summarizes common interference types and resolution strategies based on established methods for Amtolmetin Guacyl and related compounds.
| Interference Type | Potential Source | Symptoms in Analysis | Recommended Resolution Strategies |
|---|
| Degradant Impurities [1] | Hydrolysis, Oxidation, Photolysis, Thermal stress | New or enlarged peaks in chromatogram; mass balance issues. | • Use a gradient RP-LC method on a C18 column [1]. • Stress testing to identify degradation products [1]. • Optimize method for resolution >2.0 from all impurities [1]. | | Matrix Effects (LC-MS/MS) [2] | Biological sample components (e.g., phospholipids), salts, sample preparation additives | Ion suppression/enhancement; inaccurate quantification; low signal-to-noise. | • Selective sample preparation (e.g., SPE) [2] [3]. • Use a stable isotope-labeled internal standard [2]. • Improve chromatographic separation to move analyte away from suppression zones [2]. | | Isobaric Interferences (LC-MS/MS) [2] [4] | Compounds with identical precursor/product ion transitions that co-elute. | Inaccurate quantitation even when the SRM/MRM transition is specific. | • Improve chromatographic retention and separation [4]. • Select a different product ion for monitoring, if available. • Use a column with different selectivity (e.g., Biphenyl) [4]. | | Oxidative Degradation [1] | Stress from oxidizing agents. | Significant degradation of the main drug substance. | The stability-indicating LC method for Amtolmetin Guacyl found the drug is highly susceptible to oxidative conditions. Ensure antioxidants are used during sample preparation and analysis if this is a major pathway [1]. |
Q1: What is a key stability concern for Amtolmetin Guacyl that could cause interference? A1: Oxidative degradation is a primary concern. During method validation, the drug substance showed significant degradation under oxidative stress conditions. A well-developed stability-indicating method must be able to separate the main peak from these degradants, ensuring accurate quantification [1].
Q2: How can I test for unseen matrix effects in my LC-MS/MS method? A2: You can perform two key tests [2]:
Q3: My method uses LC-MS/MS, but I still have inaccurate results. Why could this be? A3: LC-MS/MS is highly specific but not immune to interference. The most common reasons are:
1. Protocol for Stress Testing (Forced Degradation) [1] This protocol is used to validate that an analytical method is "stability-indicating" and can separate degradants from the active ingredient.
2. Protocol for Interference Testing with Specific Substances [2] This follows CLSI EP7-A2 guidelines to test the effect of common interferents.
The following diagram outlines a systematic approach to diagnosing and resolving interference issues.
Q: Why are my measured levels of tolmetin and its metabolites unstable or lower than expected in human plasma?
A: The core issue is the rapid, spontaneous conversion of the prodrug AMG into its active metabolite, tolmetin (TMT), and further to other metabolites like MED5 in fresh plasma. This instability can lead to inaccurate concentration measurements if not properly controlled during sample collection and processing [1]. The stability of these compounds varies significantly between species and plasma conditions, which is a critical factor in experimental design [1].
| Factor | Issue & Impact | Recommended Solution |
|---|---|---|
| Plasma Freshness | Fresh plasma contains active enzymes that rapidly convert AMG. Results in precipitous drop of AMG and fluctuating TMT/MED5 levels [1]. | Acidify plasma immediately upon collection. Use acidified (e.g., citric acid) plasma for stable baselines [1]. |
| Species Selection | Significant species differences in metabolism. AMG converts rapidly to TMT in rats but results in very low TMT levels in humans [1]. | Carefully select species and justify the model. Human-derived matrices (plasma, microsomes) are critical for human-relevant data [1]. |
| Sample Processing | Delays or exposure to room temperature accelerates metabolic conversion, compromising data accuracy. | Implement rapid processing protocols. Immediately place samples on ice and process in a chilled environment [1]. |
The method below is adapted from a validated LC-ESI-MS/MS approach for the simultaneous determination of TMT and MED5 in human plasma [2].
1. Sample Preparation via Solid-Phase Extraction (SPE)
2. Instrumental Analysis via LC-ESI-MS/MS
3. Method Validation The original method was validated per FDA guidelines. Ensure your implementation meets the following key parameters [2]:
To help visualize the metabolic pathway of AMG and the key steps in the analytical protocol, please see the following diagrams.
This table summarizes the core information about Amtolmetin Guacil from the search results [1] [2].
| Profile Attribute | Details |
|---|---|
| Chemical Description | A non-acid prodrug of tolmetin (2-[2[1-methyl-5-(4-methylbenzoyl)-2-yl] acetamido] acetic acid 2-methoxyphenyl ester) [1]. |
| Therapeutic Class | Nonsteroidal Anti-inflammatory Drug (NSAID); belongs to the pyrrole class [1] [2]. |
| Mechanism of Action | Cyclooxygenase (COX) inhibitor. Its gastric-sparing effect may be linked to local nitric oxide production, countering prostaglandin inhibition effects [1]. |
| Indications | Osteoarthritis, rheumatoid arthritis, and postoperative pain [1]. |
| Development Status | Marketed for inflammation (e.g., launched in Italy in July 1995) [2]. |
| Originator | sigma-tau SpA [2]. |
This table compares the efficacy and safety of this compound (AMG) with other NSAIDs, based on clinical studies [1].
| Parameter | Findings from Comparative Clinical Studies |
|---|---|
| Anti-inflammatory Efficacy | Similar anti-inflammatory activity to diclofenac, flurbiprofen, ibuprofen, indometacin, and naproxen [1]. |
| Gastrointestinal (GI) Safety | Less gastrotoxicity in endoscopic evaluations, though incidence of gastrointestinal symptoms was not significantly different. The clinical studies were small and short-duration [1]. |
| Renal Effects | A renal sparing effect has been reported, but clinical experience is limited [1]. |
For your experimental work, here is a validated method for determining this compound in pharmaceutical forms.
| Method Aspect | Specifications |
|---|---|
| Method Type | Extractive Spectrophotometry [3]. |
| Principle | Formation of yellow ion-pair complexes between the drug and acidic dyes (Bromcresol Purple/BCP or Bromcresol Green/BCG) in a phosphate buffer (pH 3.0) [3]. |
| Extraction Solvent | Chloroform [3]. |
| Measurement Wavelength | 406.5 nm for BCP complex; 416 nm for BCG complex [3]. |
| Linear Range | 0.5 - 20 μg/mL for both dyes [3]. |
| Composition (Mole-Ratio) | 1:1 (Drug:Dye) [3]. |
| Precision (Intra-day) | Less than 1% [3]. |
Q1: What is the key clinical advantage of this compound over traditional NSAIDs? The key potential advantage is its improved gastrointestinal (GI) tolerability. Studies suggest it causes less GI damage visible during endoscopic evaluation compared to other NSAIDs like diclofenac and ibuprofen, while providing similar pain relief. This is potentially due to a unique mechanism involving local nitric oxide production that helps protect the stomach [1].
Q2: For which patient populations might this compound be a preferred choice? Based on its profile, AMG could be a considered option for:
Q3: What are the important limitations of the existing clinical data on this compound? The clinical studies conducted were relatively small and of short duration. Furthermore, endoscopic improvements are a surrogate marker; their direct prognostic value for severe GI complications (like bleeding or perforation) is still debatable. More large-scale, long-term trials are needed to fully confirm its safety advantages [1].
Issue 1: Inconsistent results in spectrophotometric analysis.
Potential Cause: pH instability of the phosphate buffer.
Solution: Precisely prepare and verify the pH of the phosphate buffer (pH 3.0) before complex formation. Ensure the buffer is fresh [3].
Potential Cause: Incomplete extraction of the ion-pair complex.
Solution: Ensure vigorous shaking for a consistent amount of time during the liquid-liquid extraction step with chloroform. Check for emulsion formation [3].
Issue 2: High background noise or poor sensitivity in analysis.
The following diagram outlines the logical workflow for determining this compound, integrating the key steps from the analytical methodology.
Diagram Title: Spectrophotometric Analysis Workflow for AMG
The available scientific literature on this compound, particularly regarding detailed clinical use and modern studies, is not extensive. The most relevant information found is from a scientific book chapter published in 2021, which itself cites older, limited clinical studies [1]. For the most current research, clinical trials data, and precise, region-specific prescribing information, you may need to consult specialized pharmacological databases or regulatory agency websites directly.
The table below summarizes the parameters for a stability-indicating Reverse-Phase Liquid Chromatography (RP-LC) method, suitable for the determination of Amtolmetin Guacil in bulk drug substance and for related substances analysis [1].
| Parameter | Specification |
|---|---|
| Method Type | Gradient RP-LC |
| Objective | Assay & Related Substances |
| Stationary Phase | C18 |
| Detection Wavelength | 313 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Test Concentration | 0.5 mg/mL |
| Linear Range (Impurities) | 0.002% - 100% (w.r.t. analyte conc.) |
| Resolution from Impurities | > 2.0 |
| Precision (% RSD) | ≤ 2.0% |
| Accuracy (Recovery) | 99.2% - 101.5% (Drug); 94.5% - 104.8% (Impurities) |
This method is robust and has been validated as per ICH guidelines. The drug substance is susceptible to significant degradation under oxidative stress conditions, but the method effectively separates it from its degradation products, with a mass balance close to 99.6% [1].
The following flowchart provides a systematic approach for diagnosing and resolving common HPLC problems that you might encounter. While not specific to this compound, this logic applies to most reversed-phase separations.
Q1: How should I prepare and store the mobile phase to ensure retention time stability?
Q2: My column backpressure is suddenly very high. What are the most likely causes?
Q3: What could cause peak tailing for my this compound sample, and how can I fix it?
Q4: The method is for related substances. What is the Limit of Detection (LOD) for impurities?
Q5: Is there an LC-MS/MS method available for pharmacokinetic studies?
Here are two validated methods for extracting and quantifying AMG and its metabolites, with recovery data.
Table 1: Solid-Phase Extraction (SPE) for LC-ESI-MS/MS Analysis [1]
| Parameter | Specification |
|---|---|
| Analytes | Tolmetin (TMT), MED5 (AMG metabolite), Mycophenolic acid (Internal Standard) |
| Sample Matrix | Human Plasma |
| Extraction Method | Solid-Phase Extraction (SPE) |
| Extraction Recovery | Not explicitly stated, but method is validated as "highly sensitive" and "rapid". |
| Key Instrument | LC-ESI-MS/MS with X-Terra RP18 column |
| Mobile Phase | 0.2% Formic Acid : Acetonitrile (25:75, v/v) |
| Flow Rate | 0.50 mL/min |
| Total Run Time | 2.5 minutes |
| LLOQ | 20 ng/mL for both TMT and MED5 |
Table 2: Gradient RP-LC Method for Bulk Drug & Related Substances [2]
| Parameter | Specification |
|---|---|
| Analyte | Amtolmetin Guacyl (AMG) in bulk drug |
| Extraction Method | Not an extraction from a biological matrix; the "diluent" is used for sample preparation. |
| Diluent | The test solution was found to be stable in this diluent for 48 hours. |
| Key Instrument | Reverse-Phase Liquid Chromatography (RP-LC) with C18 column and UV detection (313 nm) |
| Injection Volume | 10 µL |
| Flow Rate | 1.0 mL/min |
| Method Performance | Consistent recoveries for AMG: 99.2% - 101.5% |
| Impurity Detection | Capable of detecting three potential impurities at 0.002% of the 0.5 mg/mL test concentration. |
The stability of AMG during sample handling is paramount for achieving good recovery.
Here are common issues and solutions in a question-and-answer format.
FAQ 1: Why is my recovery of amtolmetin guacil from plasma samples so low?
FAQ 2: How can I improve the stability of the standard solution for this compound?
FAQ 3: My method is not effectively separating this compound from its key impurities. What can I do?
The following diagram outlines a systematic approach to troubleshooting and improving your AMG sample extraction recovery.
The foundational method for simultaneously determining AMG's active metabolite, tolmetin (TMT), and its own metabolite, MED5, in human plasma uses LC-ESI-MS/MS [1].
Table 1: Validated LC-ESI-MS/MS Method Parameters & Performance [1]
| Parameter | Specification |
|---|---|
| Analytes | Tolmetin (TMT), MED5 |
| Internal Standard | Mycophenolic Acid |
| Sample Prep | Solid-Phase Extraction (SPE) |
| Chromatography | Column: X-Terra RP18 Mobile Phase: 0.2% Formic Acid : Acetonitrile (25:75, v/v) Flow Rate: 0.50 mL/min Run Time: 2.5 min | | Mass Spec | Ionization: ESI+ Ion Transitions (m/z):
Here are common issues and strategies to improve your method's sensitivity, moving beyond the baseline provided by the core method.
Table 2: Sensitivity Enhancement Troubleshooting Guide
| Problem & Symptoms | Potential Root Cause | Recommended Action & Enhancement Strategy |
|---|
| Low Analyte Signal • High baseline noise • Poor peak shape | Inefficient Ionization: The mobile phase or source conditions may not be optimal for protonation. | Optimize ESI Source: Systematically test voltages (capillary, fragmentor) and gas parameters (temp, flow). Modify Mobile Phase: Test volatile additives like ammonium acetate or formate; adjust pH to favor analyte charge. | | High Matrix Effects • Signal suppression • Inconsistent results between plasma lots | Incomplete Sample Cleanup: SPE might not be removing all interfering plasma components. | Enhance Sample Cleanup: Re-optimize SPE sorbent, washing, and elution steps. Consider alternative techniques like Liquid-Liquid Extraction (LLE). Use a Better ISTD: Employ a stable isotope-labeled internal standard (SIL-IS), which corrects for matrix effects and recovery losses. | | Insufficient LLOQ • Signal-to-noise ratio < 10 at LLOQ | Overall Method Sensitivity: The current configuration may be at its detection limit. | Pre-concentrate the Sample: Reconstitute the final extract in a smaller volume of mobile phase. Tune MS/MS Transitions: Re-optimize collision energy for a more intense product ion. Use MRM to reduce chemical noise. |
This protocol is adapted from the validated clinical method and includes enhancement points [1].
1. Sample Preparation via Solid-Phase Extraction (SPE)
2. LC-ESI-MS/MS Analysis
The diagram below visualizes the systematic approach to enhancing MS sensitivity.
For your reference, here is a summary of a published HPLC-UV method for determining Amtolmetin Guacil and its metabolites in plasma [1]. This can serve as a starting point for method development.
Table 1: HPLC-UV Method Parameters for this compound
| Parameter | Specification |
|---|---|
| Application | Determination in human plasma for a bioequivalence study [1] |
| Analytes | This compound, Tolmetin sodium, Tolmetin glycinamide [1] |
| Internal Standard | Coumarin [1] |
| Sample Preparation | Protein precipitation with acetonitrile [1] |
| Analytical Column | C8 column [1] |
| Mobile Phase | Acetonitrile: Methanol: 1% Acetic Acid [1] |
| Detection (UV) | 313 nm [1] |
| Retention Times | AG: 8.20 ± 0.2 min; T: 5.3 ± 0.2 min; TG: 4.0 ± 0.2 min; IS: 4.9 ± 0.2 min [1] |
| Linearity Range | 0.5 - 20.0 µg/mL for all analytes [1] |
| Intra-day & Inter-day Precision (CV) | < 8.2% for all analytes [1] |
The general workflow for this method can be visualized as follows:
Based on the limited technical data available, here are potential challenges and general advice for improving analytical methods.
Challenge 1: Metabolite Interference
Challenge 2: Method Precision and Accuracy
Given the scarcity of detailed technical notes in the public domain, you may need to explore these avenues:
The table below summarizes key chemical properties and safe handling practices for Amtolmetin Guacil.
| Property / Aspect | Details |
|---|---|
| Molecular Formula | C₂₄H₂₄N₂O₅ [1] [2] |
| Molecular Weight | 420.5 g/mol [1] [2] |
| Form | Solid [2] [3] |
| Appearance | Pale Brown to Light Brown solid [2] [3] |
| Recommended Storage | Sealed in a dry container at Room Temperature [2] [3] |
| Solubility | Slightly soluble in DMSO and Methanol [2] [3] |
| Engineering Controls | Use only in a chemical fume hood [4]. |
| Personal Protective Equipment (PPE) | Wear laboratory clothing, chemical-resistant gloves, and safety goggles [4]. |
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting, based on the safety guidelines above.
Q1: What is this compound used for in research? It is a non-steroidal anti-inflammatory drug (NSAID) and a prodrug of Tolmetin. It is used in pharmacological research, particularly for studying inflammation, pain, arthritis, and compounds with gastroprotective properties [5] [4] [6].
Q2: Are there any specific incompatibilities? Available data indicates that this compound should be kept away from oxidizing agents [4]. Standard practice is to avoid contact with strong acids, bases, and other incompatible substances until specific compatibility data is confirmed.
Q3: The search results mention a "prodrug." What does this mean for handling? this compound is a prodrug, meaning it is metabolized in the body to release the active drug, Tolmetin [5] [6]. From a handling perspective in the lab, you are working with the prodrug compound itself. The safety data and handling precautions provided here apply to the parent this compound molecule as you would obtain and weigh it in a laboratory.
The following table summarizes data from a 2022 Bayesian network meta-analysis that included 20 randomized controlled trials and a total of 144,957 patients, assessing the safety of 13 different NSAID interventions in treating arthritis [1] [2]. The results are presented as Odds Ratios (OR) with 95% Confidence Intervals (CI) compared to a placebo; an OR greater than 1 indicates a higher incidence of the adverse event.
| NSAID | Hypertension (OR, 95% CI) | Renal Events (OR, 95% CI) | Cardiovascular Events (OR, 95% CI) | Edema (OR, 95% CI) |
|---|---|---|---|---|
| Amtolmetin Guacil | Data not specifically reported; associated with a low incidence of these events [1]. | Data not specifically reported; associated with a low incidence of these events [1]. | Data not specifically reported; associated with a low incidence of these events [1]. | Data not specifically reported; associated with a low incidence of these events [1]. |
| Ibuprofen | 3.24 (1.71, 5.82) [1] | Not the highest | 2.39 (0.82, 8.06) [1] | Not the highest |
| Rofecoxib | Not the highest | 4.46 (1.49, 14.73) [1] | Not the highest | Not the highest |
| Naproxen | Not the highest | Not the highest | Not the highest | 2.31 (1.16, 4.47) [1] |
| Celecoxib | Not the highest | Not the highest | Not the highest | Not the highest |
A 1999 meta-analysis of 18 randomized clinical trials provided evidence for the gastrointestinal (GI) safety of this compound [3].
The improved GI tolerability of this compound may be linked to a unique mechanism beyond simply inhibiting prostaglandins [4].
The following diagram illustrates this proposed mechanism and the standard NSAID pathway:
This diagram shows that while this compound inhibits COX enzymes to reduce inflammation like other NSAIDs, it also stimulates nitric oxide release, which is proposed to protect the gastric mucosa and improve its tolerability profile.
For researchers aiming to validate or build upon these findings, the core methodologies from the cited meta-analyses are summarized below.
Network Meta-Analysis (NMA) Protocol [1] [2]:
Systematic Review & Meta-Analysis Protocol (GI Tolerability) [3]:
The collective evidence indicates that This compound offers a favorable safety profile, characterized by significantly lower gastrointestinal toxicity and a potentially lower risk of cardiorenal adverse events compared to established NSAIDs like ibuprofen, naproxen, and rofecoxib.
However, the literature consistently notes that clinical experience with this compound is still limited, and many of the existing studies are older or involved small patient populations [1] [4] [3]. Therefore, further investigation in large, long-term, prospective trials is needed to confirm these benefits and firmly establish its position in treatment guidelines.
The table below summarizes key endoscopic findings from controlled studies, showing AMG's improved gastric tolerability.
| Comparison | Study Design & Duration | Endoscopic Evaluation Method & Key Findings | Statistical Significance & Data Source |
|---|
| AMG vs. Multiple NSAIDs (Pooled Analysis) | Meta-analysis of 18 randomized clinical trials [1]. | Gastric Lesion Incidence (Severe): • Typical odds ratio: 0.3 (95% CI: 0.1 to 0.7) for AMG vs. other NSAIDs. Gastric Lesion Incidence (Mild & Severe): • Typical odds ratio: 0.1 (95% CI: 0.1 to 0.4) for AMG vs. other NSAIDs. | Significant reduction in both mild and severe lesions for AMG [1]. | | AMG vs. Piroxicam | 14-day, double-blind, endoscopically controlled study in 42 healthy volunteers [2]. | Post-Treatment Gastric Injury Score (Median): • AMG: 1 (Range: 0-4) • Piroxicam: 3 (Range: 0-4) Cases with Severe Lesions (Score 4): • AMG: 2/21 volunteers • Piroxicam: 7/21 volunteers | ( P = 0.04 ) for median score difference. ( P = 0.1 ) for severe lesions [2]. | | AMG in Patients with Dyspepsia | Open-label observational study in patients with knee osteoarthritis [3]. | Dyspepsia Assessment: Significant decrease in painless and painful signs of dyspepsia after switching to AMG (( p < 0.001 )). | Supports GI tolerability in sensitive patient populations [3]. |
For independent verification and study design, here are the methodologies from key cited research.
Protocol 1: Short-Term Endoscopic Study in Healthy Volunteers [2]
Protocol 2: Long-Term Observational Study in Rheumatic Diseases [4]
Amtolmetin Guacil is a prodrug of tolmetin but possesses unique gastroprotective properties. Research indicates its mechanism involves dual inhibition of prostaglandins and concurrent activation of protective pathways.
Diagram: Proposed Gastroprotective Mechanism of this compound. The diagram illustrates how AMG's unique action of stimulating capsaicin-sensitive nerves and releasing protective substances like CGRP and Nitric Oxide (NO) helps counteract the negative effects of prostaglandin inhibition, based on described pharmacologic studies [5].
The table below summarizes the core characteristics and findings for the three drugs.
| Drug Name | Drug Class | Primary Mechanism of Action | Key Finding on Duodenal/GI Safety |
|---|---|---|---|
| Amtolmetin Guacil (AMG) | Non-acid prodrug, non-selective NSAID [1] | Inhibits both COX-1 and COX-2; believed to stimulate capsaicin receptors, leading to the release of calcitonin gene-related peptide (CGRP), which up-regulates bicarbonate production and inhibits acid secretion [2]. | In a 24-week RCT, showed comparable GI safety to celecoxib. 75.3% of patients maintained normal gastroduodenal endoscopic findings [3] [4]. |
| Celecoxib | Selective COX-2 inhibitor (Coxib) [5] | Selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, providing anti-inflammatory effects while largely sparing the COX-1 enzyme that helps maintain GI mucosa [6]. | In a 12-week RCT, significantly safer than naproxen. Cumulative gastroduodenal ulcer incidence was 9% vs. 41% with naproxen [6]. GI safety profile is comparable to AMG [4]. |
| Piroxicam | Traditional, non-selective NSAID [7] | Non-selectively inhibits both COX-1 and COX-2 enzymes. The inhibition of COX-1 in the GI tract is associated with loss of protective prostaglandins, increasing the risk of ulceration and bleeding [7]. | Carries a boxed warning for increased risk of serious GI adverse events, including bleeding, ulceration, and perforation. Elderly patients are at greater risk [7]. |
The following tables summarize the design and results of the pivotal clinical trials comparing these treatments.
Table 1: Clinical Trial Comparing AMG and Celecoxib [3] [4]
| Trial Aspect | Details |
|---|---|
| Study Design | 24-week, randomized, double-blind, double-dummy, parallel-group, multicenter trial. |
| Participants | 235 enrolled, 180 completed (85 in AMG group, 95 in celecoxib group) with rheumatoid arthritis. |
| Interventions | Amtolmetin guacyl 600 mg twice daily vs. Celecoxib 200 mg twice daily. |
| Primary Endpoint | Gastrointestinal safety, assessed by upper GI endoscopy. |
| Key Safety Result | No significant difference in worsening of baseline gastroduodenal endoscopy findings between groups. Percentage of patients with normal findings was virtually identical (AMG: 75.3%; Celecoxib: increased from 75.8% to 77.7%). |
| Efficacy Result | Therapeutic efficacy, measured by ACR-20 responder index, was equivalent in both groups. |
Table 2: Clinical Trial Comparing Celecoxib and Naproxen (as a Proxy for Traditional NSAIDs like Piroxicam) [6]
| Trial Aspect | Details |
|---|---|
| Study Design | 12-week, randomized, double-blind, parallel-group, multicenter trial. |
| Participants | 537 patients with osteoarthritis or rheumatoid arthritis. |
| Interventions | Celecoxib 200 mg twice daily vs. Naproxen 500 mg twice daily. |
| Primary Endpoint | Cumulative incidence of gastroduodenal ulcers assessed by endoscopy at 4, 8, and 12 weeks. |
| Key Safety Result | Celecoxib showed significantly lower cumulative ulcer incidence:
For researchers seeking to replicate or build upon these findings, here are the detailed methodologies from the key trials.
1. Protocol: GI Safety Endoscopy Study (AMG vs. Celecoxib) This methodology is adapted from the 2005 study by Jajic et al. [3] [4].
2. Protocol: GI Safety Endoscopy Study (Celecoxib vs. Naproxen) This methodology is adapted from the 2001 study by Goldstein et al. [6].
The differing GI safety profiles of these drugs are directly linked to their distinct mechanisms of action at the molecular level. The diagram below illustrates the key pathways.
This visual summary highlights the key mechanistic differences:
The table below summarizes the key findings from a 2001 clinical trial, which is the most detailed study located in the search results.
| Aspect | Details from Clinical Trial |
|---|---|
| Study Objective | Evaluate efficacy & tolerability of Amtolmetin Guacyl in acute osteoarthritis [1] |
| Study Design | Open-label, multicenter phase IV trial [1] |
| Participants | 388 patients with acute osteoarthritis (knee, hip, or vertebral column) [1] |
| Treatment Regimen | 1200 mg/day for 3 days, then 600 mg/day for 27 days [1] |
| Primary Efficacy Parameters | Spontaneous pain, pain on movement, joint function, joint swelling (assessed on a semiquantitative scale) [1] |
| Key Efficacy Result | Statistically significant improvement (p<0.01) in all four parameters from baseline to end of treatment [1] |
| Key Tolerability Result | Good overall tolerability; a low incidence (approx. 5%) of gastric side effects was noted [1] |
| Proposed GI-Sparing Mechanism | Linked to the induction of nitric oxide synthase (NOS) and increased local production of nitric oxide (NO), which may protect the gastric mucosa [1] [2] |
The primary source of information is a 2001 Italian clinical trial. Here is a detailed breakdown of its methodology [1]:
The following diagram illustrates the proposed gastrointestinal-sparing mechanism of Amtolmetin Guacil, which is a key differentiator mentioned in the literature [1] [2].
Diagram Title: Proposed GI-Sparing Mechanism of Amtolmetin Guacyl
The tables below summarize quantitative data from clinical and preclinical studies comparing amtolmetin guacil with established NSAIDs.
Table 1: Gastrointestinal Tolerability from Clinical Meta-Analysis This data is from a 1999 meta-analysis of 18 randomized clinical trials [1].
| Outcome Measure | This compound (Odds Ratio vs. other NSAIDs) | 95% Confidence Interval |
|---|---|---|
| Overall GI Adverse Effects | 0.2 | 0.1 to 0.3 |
| Severe GI Lesions (Endoscopic) | 0.3 | 0.1 to 0.7 |
| Mild/Severe GI Lesions (Endoscopic) | 0.1 | 0.1 to 0.4 |
Table 2: Cardio-Renal Safety from Network Meta-Analysis This data is from a 2022 network meta-analysis of 20 RCTs (144,957 patients) in arthritis [2] [3].
| Safety Outcome | NSAID with Highest Risk | Odds Ratio vs. Placebo (95% CI) | Note on this compound |
|---|---|---|---|
| Hypertension | Ibuprofen | 3.24 (1.71, 5.82) | Associated with a low incidence of hypertension [3]. |
| Cardiovascular Events | Ibuprofen | 2.39 (0.82, 8.06) | Associated with a low incidence of adverse events [3]. |
| Renal Events | Rofecoxib | 4.46 (1.49, 14.73) | Associated with a low incidence of adverse renal events [3]. |
| Edema | Naproxen | 2.31 (1.16, 4.47) | Associated with a low incidence of edema [3]. |
Table 3: Effects on Oxidative Stress Markers in Preclinical Model This data is from a 2007 comparative study in rats investigating in vivo effects on lipid peroxidation [4].
| Treatment | Effect on Gastric Mucosal Lipid Peroxidation | Effect on Gastric Glutathione Levels |
|---|---|---|
| This compound | No increase | No decrease |
| Indomethacin | Significant increase | Significant decrease |
| Celecoxib | No increase | Information not specified in abstract |
Here are the methodologies for the critical experiments cited in the guides.
1. Meta-Analysis of GI Tolerability (1999) [1]
2. Network Meta-Analysis of Cardio-Renal Safety (2022) [2] [3]
3. Study on Oxidative Stress in Rat Model (2007) [4]
This compound is a prodrug of tolmetin [5]. Its unique tolerability profile may be attributed to mechanisms beyond simple COX inhibition.
Mechanisms of Action: this compound vs Traditional NSAIDs
For researchers and drug developers, the implications of these findings are multi-faceted:
Table of adverse event incidence for various NSAIDs compared to placebo (Data sourced from [1] [2])
| NSAID | Hypertension (Odds Ratio) | Renal Events (Odds Ratio) | Cardiovascular Events (Odds Ratio) | Edema (Odds Ratio) |
|---|---|---|---|---|
| Ibuprofen | 3.24 (1.71, 5.82) | 1.46 (0.72, 2.79) | 2.39 (0.82, 8.06) | 1.64 (0.86, 3.02) |
| Rofecoxib | 1.67 (0.94, 2.89) | 4.46 (1.49, 14.73) | 1.19 (0.50, 2.97) | 1.84 (0.95, 3.48) |
| Naproxen | 1.41 (0.79, 2.47) | 1.91 (0.87, 4.05) | 1.26 (0.44, 3.92) | 2.31 (1.16, 4.47) |
| Celecoxib | 1.35 (0.83, 2.16) | 1.17 (0.54, 2.49) | 1.00 (0.42, 2.50) | 1.54 (0.88, 2.65) |
| Etoricoxib | 1.67 (0.94, 2.89) | 1.59 (0.62, 3.93) | 1.19 (0.50, 2.97) | 1.84 (0.95, 3.48) |
| Amtolmetin Guacil | 0.79 (0.21, 2.58) | 0.72 (0.14, 3.04) | 0.84 (0.13, 4.27) | 0.81 (0.21, 2.77) |
Interpretation of Data: The table presents Odds Ratios (OR) with 95% Confidence Intervals (CI) compared to placebo. An OR greater than 1 indicates a higher odds of the adverse event.
The key findings are derived from a Bayesian network meta-analysis (NMA). Here is the detailed methodology:
This workflow summarizes the methodology:
The cardiorenal safety differences between NSAIDs are linked to their varying effects on cyclooxygenase (COX) enzymes.
This compound is a non-acidic prodrug of tolmetin [3] [4]. Its potentially improved safety profile may be attributed to its unique dual mechanism:
The table below summarizes the quality assessment and key findings from clinical trials and a meta-analysis comparing Amtolmetin Guacil (AMG) with other NSAIDs.
| Trial/Analysis Feature | This compound (AMG) | Comparator NSAIDs | Assessment & Results |
|---|---|---|---|
| Jadad Score (Quality) | NA | NA | Analyzed trials had a Jadad score of ≥3, indicating acceptable methodological quality [1]. |
| Anti-inflammatory Efficacy | Effective | Diclofenac, Celecoxib, Piroxicam | Similar reduction in pain and improvement in joint function; no significant difference in efficacy [1]. |
| Overall Adverse Events (AEs) | Similar number | Similar number | Number of AEs reported was similar between AMG and other NSAIDs [1]. |
| Severe Adverse Events | Significantly lower [1] | Higher | Fewer severe AEs were reported in the AMG group [1]. |
| Endoscopic Duodenal Ulcers | Significantly lower [1] | Higher | A key differentiator, showing superior GI safety for AMG [1]. |
| Overall GI Tolerability (Meta-Analysis) | Odds Ratio (OR): 0.2 (95% CI: 0.1 to 0.3) [2] | Baseline | Meta-analysis confirmed significantly lower incidence of GI adverse effects with AMG [2]. |
| Severe GI Lesions (Meta-Analysis) | Odds Ratio (OR): 0.3 (95% CI: 0.1 to 0.7) [2] | Baseline | Lower frequency and severity of gastric mucosal lesions at endoscopy [2]. |
Study Design for Efficacy & Safety: The reappraisal by [1] was based on randomized clinical trials (RCTs) that compared AMG directly with other NSAIDs (diclofenac, celecoxib, piroxicam) in patients with osteoarthritis or rheumatoid arthritis. These trials were of short to medium duration. Efficacy was measured using standard clinical scales for pain (spontaneous and on movement) and joint function. Safety was assessed by monitoring adverse events and, in some studies, via follow-up endoscopy to visually inspect for gastric or duodenal ulcers [1] [3].
Meta-Analysis Protocol: The 1999 meta-analysis [2] systematically reviewed 18 randomized clinical trials. Its predefined endpoints were:
The improved gastrointestinal tolerability of this compound is attributed to its unique dual mechanism of action. Unlike conventional NSAIDs that only inhibit prostaglandins, AMG also promotes a protective mechanism in the gastric mucosa.
The diagram illustrates that this compound manages gastrointestinal toxicity through a dual pathway [4] [3]:
For researchers and clinicians, the evidence suggests that this compound is a viable NSAID option, particularly for patients at risk for gastrointestinal complications.
The table below summarizes the key findings from clinical studies and meta-analyses regarding AMG's performance.
| Aspect | Compared NSAIDs | Key Findings | Source & Study Details |
|---|
| General Efficacy & GI Tolerability | Diclofenac, Flurbiprofen, Ibuprofen, Indomethacin, Naproxen [1] | Showed similar anti-inflammatory activity but less gastrotoxicity in endoscopic evaluation [1]. | Source: Meta-analysis of 18 RCTs [2]. Method: Analysis of predefined endpoints (incidence of GI adverse effects, drug withdrawal, endoscopic lesions). | | GI Tolerability (Meta-Analysis) | Various established NSAIDs (pooled) [2] | Overall odds ratio (OR) of GI adverse effects: 0.2 (95% CI: 0.1 to 0.3). OR for severe endoscopic lesions: 0.3 (95% CI: 0.1 to 0.7) [2]. | Source: Meta-analysis of 18 RCTs [2]. Method: Analysis of predefined endpoints (incidence of GI adverse effects, drug withdrawal, endoscopic lesions). | | Cardiorenal Safety (Network Meta-Analysis) | Celecoxib, Ibuprofen, Naproxen, Rofecoxib, et al. [3] [4] | AMG was identified as relatively safer concerning cardiorenal adverse events. Ibuprofen had the highest incidence of hypertension, Rofecoxib for renal events [3] [4]. | Source: Network meta-analysis (20 RCTs, 144,957 patients) [3] [4]. Method: Bayesian network meta-analysis comparing incidence of hypertension, renal, and cardiovascular events. | | Long-Term Use (Observational Study) | Not compared | In a 9-month study on OA and RA patients, AMG showed a significant decrease in pain intensity from baseline with good tolerability [5]. | Source: Russian observational AURORA study [5]. Method: 9-month observational study evaluating pain intensity and safety. | | Cost-Benefit Profile | Diclofenac, Indomethacin, Piroxicam, Tolmetin [6] | Using AMG resulted in cost savings due to reduced management of GI lesions. Savings over 30 days vs. Diclofenac: €380 to €1,705 [6]. | Source: Cost-benefit analysis model [6]. Method: Modeling costs of managing GI lesions based on clinical trial GI tolerability data. |
The improved gastrointestinal tolerability of AMG is not merely a statistical finding but is supported by proposed physiological mechanisms:
The following diagram illustrates this proposed dual-pathway mechanism of action.